Dihydromethysticin
Description
Properties
IUPAC Name |
(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314143 | |
| Record name | (+)-Dihydromethysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19902-91-1 | |
| Record name | (+)-Dihydromethysticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydromethysticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromethysticin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Dihydromethysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMETHYSTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydromethysticin's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromethysticin (DHM), a key kavalactone derived from the kava plant (Piper methysticum), exerts its primary pharmacological effects, including anxiolytic and sedative properties, through the modulation of the central nervous system. A significant body of evidence points to the γ-aminobutyric acid type A (GABA-A) receptor as a principal molecular target for DHM. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GABA-A receptors, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and drug development in this area.
Core Mechanism of Action: Positive Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[1][2] Unlike orthosteric agonists that bind directly to the GABA binding site, DHM is understood to bind to a distinct, allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases its affinity for GABA or enhances the efficiency of channel gating upon GABA binding.[3] The ultimate effect is an potentiation of the GABAergic signal, leading to an increased influx of chloride ions into the neuron.[4] This hyperpolarization of the neuronal membrane potential results in an inhibitory effect on neurotransmission, underpinning the anxiolytic and sedative effects of DHM. It is important to note that DHM, like other kavalactones, does not appear to interact with the benzodiazepine binding site on the GABA-A receptor.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of this compound and the related kavalactone, kavain, with GABA-A receptors. Direct quantitative electrophysiological data for this compound is limited in the current literature; therefore, data for kavain is included for comparative purposes, reflecting the activity of a structurally similar and abundant kavalactone.
| Compound | Receptor/Ligand | Assay Type | Value | Notes |
| (+)-Dihydromethysticin | GABA-A / [3H]Bicuculline Methochloride | Radioligand Binding | 22% enhancement | Maximal enhancement observed at a concentration of 10 µM.[5] |
| (+)-Methysticin | GABA-A / [3H]Bicuculline Methochloride | Radioligand Binding | 18-28% enhancement | Maximal enhancement observed at a concentration of 0.1 µM.[5] |
| (+)-Kavain | GABA-A / [3H]Bicuculline Methochloride | Radioligand Binding | 18-28% enhancement | Maximal enhancement observed at a concentration of 0.1 µM.[5] |
| Kavain | α1β2γ2L GABA-A Receptor | Two-Electrode Voltage Clamp | ~250% potentiation | Potentiation of GABA EC3-induced current by 300 µM kavain.[1][6] |
| Kavain | α1M236Wβ2γ2L GABA-A Receptor | Two-Electrode Voltage Clamp | ~220% potentiation | Potentiation of GABA EC3-induced current by 300 µM kavain.[1][6] |
| Kavain | α4β2δ GABA-A Receptor | Two-Electrode Voltage Clamp | Greater enhancement than α1β2γ2L | Suggests some degree of subunit selectivity for kavain.[1][6] |
Key Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted from established methods for assessing the modulation of ligand binding to the GABA-A receptor.
Objective: To determine the effect of this compound on the binding of a radiolabeled ligand (e.g., [3H]Bicuculline Methochloride or [3H]Muscimol) to GABA-A receptors in brain membrane preparations.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Bicuculline Methochloride or [3H]Muscimol
-
This compound stock solution (in a suitable solvent like DMSO)
-
Non-specific binding determinator (e.g., 10 µM GABA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step twice.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation (e.g., 100 µg of protein), radioligand (e.g., 5 nM [3H]Muscimol), and either vehicle, a range of concentrations of this compound, or the non-specific binding determinator.
-
Incubate the mixture at 4°C for 45 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage enhancement of specific binding in the presence of this compound compared to the vehicle control.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is a standard method for characterizing the functional effects of compounds on ligand-gated ion channels expressed in a heterologous system.
Objective: To measure the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subunits.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2L)
-
Collagenase solution
-
Barth's solution
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
This compound stock solution
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes using collagenase treatment.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (e.g., EC3-EC10) to elicit a control current.
-
After washout and return to baseline, co-apply the same concentration of GABA with a desired concentration of this compound and record the potentiated current.
-
Perform a full dose-response curve for GABA in the presence and absence of this compound to determine changes in EC50 and maximal efficacy.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound.
-
Construct and analyze dose-response curves to determine the EC50 for GABA potentiation by DHM.
-
Visualizations
Signaling Pathway of DHM-Mediated GABA-A Receptor Potentiation
References
- 1. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kava - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]
The Anxiolytic Potential of Dihydromethysticin: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin (DHM), one of the six major kavalactones derived from the kava plant (Piper methysticum), has garnered significant interest for its potential therapeutic applications, particularly for its anxiolytic, analgesic, and anticonvulsant properties.[1] As the pharmaceutical industry continues to explore natural compounds for novel drug discovery, a comprehensive understanding of the preclinical data surrounding DHM is crucial. This technical guide synthesizes the available preclinical evidence on the anxiolytic properties of DHM, providing detailed insights into its mechanism of action, data from relevant behavioral models, and its pharmacokinetic profile.
Core Mechanisms of Anxiolytic Action
This compound is understood to exert its anxiolytic effects through the modulation of several key neurotransmitter systems in the central nervous system. Its primary mechanisms of action include positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, as well as modulation of NMDA receptors and voltage-dependent calcium channels.[1]
GABAA Receptor Modulation
DHM has been identified as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[1] This modulation enhances the effect of GABA, leading to a decrease in neuronal excitability and contributing to the compound's anxiolytic effects. Preclinical evidence suggests that (+)-dihydromethysticin enhances the binding of the GABAA receptor antagonist [3H]bicuculline, indicating a modulatory effect on the receptor complex.[2]
Table 1: In Vitro GABAA Receptor Modulation by this compound
| Compound | Assay | Concentration | Effect |
| (+)-Dihydromethysticin | [3H]bicuculline methochloride binding | 0.1 µM | 18% to 28% enhancement of specific binding[2] |
NMDA Receptor and Voltage-Gated Calcium Channel Modulation
In addition to its effects on the GABAergic system, DHM has been reported to modulate NMDA receptors and voltage-dependent calcium channels, both of which play critical roles in regulating neuronal excitability and anxiety-related behaviors.[1] The precise nature and quantitative aspects of this modulation are still under investigation, but it is believed that these actions contribute to the overall anxiolytic and neuroprotective profile of DHM.
Preclinical Behavioral Models of Anxiety
The anxiolytic potential of a compound is typically evaluated in a battery of preclinical behavioral models that assess different aspects of anxiety-like behavior in rodents. While specific quantitative data for this compound in these models is not extensively available in the public domain, this section outlines the standard experimental protocols for key assays used to test anxiolytics.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm for rats) and two closed arms (e.g., 50 x 10 x 40 cm for rats), elevated (e.g., 50 cm) above the floor.
-
Animals: Typically, adult male rats or mice are used.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
The test compound (this compound) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a large, illuminated, aversive compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.
-
Animals: Typically, adult male mice are used.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound (this compound) or vehicle is administered prior to testing.
-
Each mouse is placed in the center of the lit compartment, facing away from the opening.
-
Behavior is recorded for a 5-10 minute session.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
Vogel Conflict Test
The Vogel Conflict Test is a model of anxiety that involves a conflict between the motivation to drink (after water deprivation) and the aversion to a mild electric shock received upon drinking. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict-induced anxiety.
Experimental Protocol: Vogel Conflict Test
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Animals: Typically, adult male rats are used.
-
Procedure:
-
Animals are water-deprived for 24-48 hours.
-
On the test day, the test compound (this compound) or vehicle is administered.
-
Animals are placed in the chamber, and after a certain number of licks from the spout (e.g., every 20th lick), a mild electric shock is delivered.
-
The session typically lasts for a fixed duration (e.g., 3-5 minutes).
-
-
Parameters Measured:
-
Number of punished licks.
-
Total number of licks (punished and unpunished).
-
Water consumption.
-
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanisms of anxiolytic action of this compound.
References
Dihydromethysticin's Anticancer Activity in Lung Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the anticancer activity of Dihydromethysticin (DHM) with a specific focus on its effects on lung cancer cell lines. While much of the existing research has centered on the in vivo chemopreventive properties of DHM in animal models of lung tumorigenesis, this document synthesizes the available in vitro data and extrapolates potential mechanisms of action based on studies in other cancer types. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research in this promising area.
Introduction to this compound (DHM)
This compound is a kavalactone found in the kava plant (Piper methysticum). Traditionally consumed as a ceremonial and social beverage in the Pacific Islands, kava has been investigated for its anxiolytic and sedative properties. More recently, scientific interest has shifted towards the anticancer potential of its constituent kavalactones, with DHM emerging as a particularly promising compound.[1][2] Extensive preclinical studies have demonstrated DHM's remarkable efficacy in preventing tobacco carcinogen-induced lung tumorigenesis in A/J mice, primarily through the reduction of DNA damage and the inhibition of lung adenoma formation.[1][2] This strong in vivo evidence provides a compelling rationale for investigating the direct cytotoxic and cytostatic effects of DHM on human lung cancer cell lines.
Quantitative Data on DHM's Efficacy
The following table summarizes the available quantitative data on the bioactivity of this compound in lung cancer cell lines. It is important to note that there is a significant gap in the published literature regarding the cytotoxic and anti-proliferative effects of DHM across a broad panel of lung cancer cell lines.
| Cell Line | Assay Type | Endpoint | Value | Citation |
| A549 | NF-κB Reporter Assay | IC50 | 20 µg/mL | [3] |
Note: This IC50 value is for the inhibition of TNF-alpha-induced NF-kappaB expression and not a direct measure of cell viability.
Hypothesized Mechanisms of Action in Lung Cancer
Based on studies of DHM in other cancer cell lines, such as colorectal, leukemia, and osteosarcoma, as well as research on structurally similar compounds in lung cancer models, several key cellular processes and signaling pathways are likely targets of DHM's anticancer activity.
Induction of Apoptosis
DHM has been shown to induce apoptosis in various cancer cell types.[4][5] In osteosarcoma cells, DHM treatment leads to a dose-dependent increase in the percentage of apoptotic cells.[5] It is hypothesized that DHM similarly triggers programmed cell death in lung cancer cells.
Cell Cycle Arrest
Cell cycle dysregulation is a hallmark of cancer. DHM has been observed to cause cell cycle arrest in leukemia and colorectal cancer cells.[4][6] Specifically, in leukemia HL-60 cells, DHM induces a G2/M phase arrest.[6] In osteosarcoma cells, an increase in the G0/G1 cell population is observed following DHM treatment.[5] It is plausible that DHM exerts its anti-proliferative effects in lung cancer cells by halting cell cycle progression at one or more of these checkpoints.
Modulation of Key Signaling Pathways
Several critical signaling pathways frequently dysregulated in cancer are potential targets of DHM.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth. In colorectal cancer cells, DHM has been shown to inhibit this pathway.[4] Given the frequent activation of the PI3K/Akt pathway in lung cancer, its inhibition by DHM represents a likely mechanism of action.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a significant proportion of non-small cell lung cancers (NSCLC) and is associated with poor prognosis. While direct evidence for DHM is lacking, related compounds like Dihydroartemisinin have been shown to suppress STAT3 signaling in NSCLC cells.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that governs cell proliferation, differentiation, and survival. Its role in lung cancer is well-established, and it is a plausible target for DHM, although direct evidence is not yet available.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the anticancer activity of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DHM.
-
Cell Seeding: Plate lung cancer cells (e.g., A549, H1299) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
DHM Treatment: Prepare a stock solution of DHM in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µg/mL). Remove the old medium from the wells and add 100 µL of the DHM-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DHM concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed lung cancer cells in 6-well plates and treat with DHM at various concentrations (e.g., IC50/2, IC50, 2xIC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of DHM on cell cycle distribution.
-
Cell Treatment: Treat lung cancer cells with DHM as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for examining the effect of DHM on the expression and phosphorylation of proteins in key signaling pathways.
-
Protein Extraction: Treat lung cancer cells with DHM for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Visualizing a Hypothesized Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate a potential signaling pathway affected by DHM and a typical experimental workflow for its investigation.
References
- 1. In vivo structure-activity relationship of this compound in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound kavalactone induces apoptosis in osteosarcoma cells through modulation of PI3K/Akt pathway, disruption of mitochondrial membrane potential and inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on Dihydromethysticin and CYP1A1 Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the kavalactone Dihydromethysticin (DHM) and its inductive effect on the cytochrome P450 enzyme CYP1A1. The information presented herein is curated from key scientific studies to support further research and drug development efforts.
Executive Summary
This compound, a major kavalactone found in the kava plant (Piper methysticum), has been identified as a significant inducer of CYP1A1 expression. This induction is mediated through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. In vitro studies have demonstrated a concentration-dependent increase in CYP1A1 mRNA, protein, and enzymatic activity upon exposure to this compound. While direct binding affinity (Kd) and specific EC50/Emax values for this induction have not been explicitly reported in the reviewed literature, the existing data strongly support a robust and mechanistically defined interaction. Understanding this relationship is crucial for evaluating the potential for drug-herb interactions and the broader pharmacological and toxicological profile of this compound.
Data Presentation: Quantitative Analysis of CYP1A1 Induction by this compound
The following tables summarize the quantitative data on the induction of CYP1A1 by this compound as reported in foundational studies. The primary data is derived from research utilizing the mouse hepatoma cell line Hepa1c1c7.
Table 1: Induction of CYP1A1 mRNA Expression by Kavalactones [1]
| Kavalactone | Concentration (µM) | Mean Fold Induction (± SD) |
| 7,8-Dihydromethysticin | 25 | 23 ± 2.1 |
| Methysticin | 25 | 29 ± 3.5 |
| Yangonin | 25 | 13.8 ± 1.2 |
| Kawain | 25 | 13 ± 1.5 |
| 5,6-Dehydrokawain | 25 | 9.9 ± 0.9 |
| 7,8-Dihydrokawain | 25 | 6.5 ± 0.6 |
| DMSO Control | - | 1 |
Table 2: Concentration-Dependent Induction of CYP1A1 mRNA by 7,8-Dihydromethysticin [1]
| Concentration (µM) | Mean Fold Induction (± SD) |
| 0.39 | 1.8 ± 0.2 |
| 0.78 | 2.5 ± 0.3 |
| 1.56 | 4.1 ± 0.5 |
| 3.13 | 7.9 ± 0.8 |
| 6.25 | 12.5 ± 1.3 |
| 12.5 | 18.2 ± 1.9 |
| 25 | 23 ± 2.1 |
Table 3: Induction of CYP1A1 Protein Expression by Kavalactones [1]
| Kavalactone | Concentration (µM) | Induction Status |
| 7,8-Dihydromethysticin | 25 | Induced |
| Methysticin | 25 | Induced |
| Other Kavalactones | 25 | Not Induced |
Table 4: Concentration-Dependent Induction of CYP1A1 Protein by 7,8-Dihydromethysticin [1]
| Concentration (µM) | Maximum Fold Induction |
| 0.78 | No Induction |
| 25 | 7.9 |
Table 5: Induction of CYP1A1 Enzymatic Activity (EROD Assay) by Kavalactones [1]
| Kavalactone | Concentration (µM) | Induction Status |
| 7,8-Dihydromethysticin | 25 | Increased Activity |
| Methysticin | 25 | Increased Activity |
Signaling Pathway and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for CYP1A1 Induction
The induction of CYP1A1 by this compound is dependent on the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2][3] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as this compound, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating their transcription.[1]
Experimental Workflow for Assessing CYP1A1 Induction
The following diagram illustrates a typical experimental workflow for determining the induction of CYP1A1 by a test compound like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound and CYP1A1 induction.
Cell Culture and Treatment
-
Cell Line: Mouse hepatoma Hepa1c1c7 cells are commonly used. An AHR-deficient cell line (e.g., CRL-2710) can be used as a negative control to confirm AHR-dependent mechanisms.[4]
-
Culture Conditions: Cells are typically cultured in a suitable medium, such as Dulbecco's modified Eagle's medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in the culture medium to achieve the desired final concentrations. Cells are exposed to the treatment for a specified period, typically 24 hours, before harvesting for analysis.[1]
Quantitative Real-Time PCR (RT-qPCR) for CYP1A1 mRNA Expression
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: The cDNA is then used as a template for qPCR with primers and probes specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the comparative Ct (ΔΔCt) method, and the results are expressed as fold induction relative to the vehicle control.[1]
Western Blotting for CYP1A1 Protein Expression
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CYP1A1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A primary antibody against a loading control protein (e.g., β-actin) is also used.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the expression of CYP1A1 is normalized to the loading control.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Enzymatic Activity
-
Microsome Isolation: Microsomal fractions are prepared from the treated and control cells by differential centrifugation.
-
EROD Assay: The EROD assay is performed in a reaction mixture containing the microsomal fraction, a buffer, NADPH, and the substrate 7-ethoxyresorufin. The O-deethylation of 7-ethoxyresorufin by CYP1A1 produces the fluorescent product resorufin.
-
Fluorescence Measurement: The rate of resorufin formation is measured over time using a fluorescence plate reader.
-
Data Analysis: The CYP1A1 enzymatic activity is calculated based on the rate of resorufin production and normalized to the total protein concentration in the microsomal fraction. The results are expressed as fold induction relative to the vehicle control.[1]
Conclusion
The foundational research robustly demonstrates that this compound is a potent inducer of CYP1A1 via the AHR signaling pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for scientists and researchers in the field of drug metabolism and toxicology. Further investigation to determine the precise EC50, Emax, and AHR binding affinity (Kd) of this compound would provide a more complete quantitative understanding of its interaction with the CYP1A1 enzyme system and its potential for clinically relevant drug-herb interactions.
References
Initial Investigations into the Anticonvulsant Properties of Dihydromethysticin: A Technical Guide
Abstract
Dihydromethysticin (DHM), one of the six major kavalactones isolated from the kava plant (Piper methysticum), has been identified as a significant contributor to the plant's psychoactive effects, including its anxiolytic, analgesic, and anticonvulsant properties.[1][2] Initial investigations have pinpointed DHM as a multi-target agent with considerable potential for development as an anti-seizure therapeutic. This technical guide provides an in-depth summary of the foundational research into DHM's anticonvulsant activities, detailing its proposed mechanisms of action, summarizing available quantitative data, outlining key experimental protocols for its evaluation, and presenting its molecular interactions and experimental workflows through standardized diagrams. The primary mechanisms underlying its anticonvulsant effects involve the positive allosteric modulation of GABA-A receptors and the inhibition of voltage-gated sodium and calcium channels, which collectively act to reduce neuronal hyperexcitability.[1][3][4]
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients remain resistant to current antiepileptic drugs (AEDs), necessitating the discovery of novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new chemical entities for drug development. This compound (DHM), a key active constituent of kava, has emerged as a promising candidate due to its demonstrated neuro-modulatory effects. Early research dating back to the 1960s identified kavalactones as possessing sedative and anticonvulsant effects in animal models[1][4]. Modern studies confirm that DHM is among the kavalactones responsible for the anticonvulsant activity of kava extracts.[3][5] This document synthesizes the core findings from initial in vivo and in vitro investigations to serve as a comprehensive resource for professionals in the field.
Proposed Mechanisms of Anticonvulsant Action
This compound exerts its anticonvulsant effects through a multi-targeted approach, primarily by enhancing inhibitory neurotransmission and reducing neuronal excitability via direct ion channel modulation.
-
Positive Allosteric Modulation of GABA-A Receptors: DHM acts as a positive allosteric modulator of GABA-A receptors.[1] By binding to a site distinct from the GABA binding site, it enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition raises the seizure threshold.
-
Inhibition of Voltage-Gated Sodium Channels (VGSCs): DHM has been shown to inhibit voltage-gated sodium channels.[3] These channels are critical for the initiation and propagation of action potentials. By blocking these channels, DHM can reduce the sustained, high-frequency neuronal firing that characterizes seizure activity.
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): The compound also modulates voltage-dependent calcium channels.[1] Inhibition of these channels can decrease neurotransmitter release from presynaptic terminals, thereby dampening overall network excitability.
-
Interaction with NMDA Receptors: Some evidence suggests that DHM may also modulate NMDA receptors, which could contribute to its neuroprotective and anticonvulsant profile.[1][2][6]
The synergistic action on these multiple targets likely underlies the observed anticonvulsant efficacy of DHM.
Quantitative Data Summary
| Parameter | Model/Assay | Test Substance | Result | Reference |
| Neuro-modulatory Activity | Field Potential Inhibition | Pure this compound | Reversible reduction in fp frequency at 10-40 µmol/L | [2][6] |
| Anticonvulsant Activity | PTZ-Induced Seizures (Zebrafish) | Aqueous Kava Extract (containing DHM) | Significant reduction in seizure score at 50 mg/L | [3][5] |
| Anticonvulsant Activity | PTZ-Induced Seizures (Zebrafish) | Aqueous Kava Extract (containing DHM) | Significant increase in seizure onset time at 50 mg/L | [3] |
| Enzyme Inhibition | CYP2C9 / CYP2C19 Inhibition | Pure this compound | Kᵢ values ranging from 5 to 10 µM | [7] |
Table 1: Summary of Quantitative Data for this compound and Related Kava Extracts.
Experimental Protocols
The following sections detail representative protocols for the in vivo and in vitro evaluation of DHM's anticonvulsant properties, synthesized from standard methodologies in the field.
In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is widely used to identify compounds that can raise the seizure threshold and is predictive of efficacy against generalized absence and myoclonic seizures.
Objective: To determine the ability of DHM to protect against seizures induced by the GABA-A receptor antagonist, Pentylenetetrazole.
Materials:
-
Male Swiss albino mice (20-25 g) or adult zebrafish (Danio rerio)
-
This compound (DHM)
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Standard AED (e.g., Diazepam) as positive control
-
Administration tools (e.g., intraperitoneal (i.p.) syringes)
-
Observation chambers and video recording equipment
Procedure:
-
Animal Acclimation: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to experimentation.
-
Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle Control, Positive Control (Diazepam), and DHM treatment groups (multiple doses).
-
DHM Administration: Administer DHM or vehicle intraperitoneally. Allow for a pre-treatment period (typically 30-60 minutes) for the compound to achieve effective concentrations in the CNS.
-
PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice).[8][9]
-
Observation: Immediately place each animal in an individual observation chamber and record its behavior for 30 minutes.
-
Scoring: Key parameters to be measured include:
In Vitro Model: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of DHM's effects on specific ion channels (e.g., VGSCs, GABA-A receptors) in isolated neurons or heterologous expression systems.
Objective: To characterize the modulatory effects of DHM on voltage-gated sodium currents.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line expressing the target ion channel (e.g., HEK293 cells with Nav1.2).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Intracellular (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).
-
This compound (DHM) stock solution and perfusion system.
-
Positive control (e.g., Tetrodotoxin for VGSCs).
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration: Under microscopic guidance, approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal". Apply a brief, stronger suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where the target channels are largely in a closed state (e.g., -90 mV for VGSCs).
-
Recording Protocol: Apply a series of voltage steps to elicit channel opening and record the resulting ionic currents. A typical protocol for VGSCs involves a depolarizing step (e.g., to 0 mV) to activate the channels, followed by a return to the holding potential.
-
Baseline Measurement: Record stable baseline currents in the extracellular solution before drug application.
-
DHM Application: Perfuse the cell with the extracellular solution containing DHM at the desired concentration.
-
Effect Measurement: Repeat the voltage-clamp protocol during DHM application to measure changes in current amplitude, activation/inactivation kinetics, and voltage-dependence.
-
Washout: Perfuse the cell with the drug-free extracellular solution to test for the reversibility of the effect.
Conclusion and Future Directions
Initial investigations strongly support the anticonvulsant potential of this compound. Its multi-target mechanism of action, involving the enhancement of GABAergic inhibition and the suppression of neuronal firing via ion channel blockade, presents a compelling profile for an antiepileptic drug. However, the existing body of research, particularly regarding quantitative in vivo efficacy of the pure compound, is limited.
Future research should focus on:
-
Systematic In Vivo Screening: Evaluating pure DHM in standardized rodent models of epilepsy, such as the maximal electroshock (MES) and both acute and chronic PTZ-induced seizure models, to determine precise ED₅₀ and protective index values.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DHM to optimize dosing regimens and assess its brain penetrance.
-
Receptor Subtype Selectivity: Investigating the effects of DHM on different subtypes of GABA-A receptors and voltage-gated ion channels to better understand its efficacy and potential side-effect profile.
-
Safety and Toxicology: Conducting comprehensive safety studies to address any potential toxicities, particularly in light of the hepatotoxicity concerns associated with some kava products.
A thorough execution of these studies will be critical in validating the therapeutic potential of this compound and advancing its development as a novel treatment for epilepsy.
References
- 1. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of synaptosomal veratridine-induced sodium influx by antidepressants and neuroleptics used in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-Convulsive Properties of Aqueous Kava Extract on Zebrafish Using the PTZ-Induced Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antagonistic action of natural 5,6-hydrogenated Kava pyrones against strychnine poisoning and experimental local tetanus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and disposition of the kavalactone kawain: interaction with kava extract and kavalactones in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]
- 9. Frontiers | Anticonvulsant effect of glycitin in pentylenetetrazol induced male Wistar rat model by targeting oxidative stress and Nrf2/HO-1 signaling [frontiersin.org]
Unveiling Dihydromethysticin: A Technical Guide to its Discovery and Isolation from Piper methysticum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin is a prominent kavalactone found in the roots of the kava plant (Piper methysticum), a crop of significant cultural and medicinal importance in the Pacific Islands. As one of the six major kavalactones, this compound contributes to the anxiolytic, analgesic, and anticonvulsant properties associated with kava consumption.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its extraction, purification, and characterization.
Discovery and Chemical Profile
This compound is a key psychoactive component of kava.[2] Its chemical structure and presence among other kavalactones like methysticin, kavain, and yangonin have been elucidated through various spectroscopic and chromatographic techniques.[3][4] The relative abundance of this compound can vary between different kava cultivars, influencing the overall pharmacological profile of the plant extract.[5]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | (2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one[1] |
| Molecular Formula | C₁₅H₁₆O₅[6] |
| Molar Mass | 276.28 g/mol [1] |
| CAS Number | 19902-91-1[6] |
| Solubility | Soluble in Chloroform and Methanol[6] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Piper methysticum root involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies.[3][7][8]
Extraction of Crude Kavalactones
This initial step aims to extract the lipophilic kavalactones from the dried plant material.
Materials:
-
Dried and powdered Piper methysticum root
-
Acetone
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Mix 1 kg of ground kava-kava root with 5 times the amount by weight of acetone and homogenize.[8]
-
Transfer the mixture to an extraction flask and perform reflux extraction for 1 hour at a water bath temperature of 60°C.[8]
-
After cooling, filter the extract solution through a folded filter.[8]
-
Concentrate the filtrate to dryness using a rotary evaporator at a water bath temperature of 60°C to obtain an oily extract. The filtration residue can be pressed and re-extracted to maximize yield.[8]
Fractionation of the Crude Extract
The crude extract contains a mixture of kavalactones, flavokavains, and other compounds.[8] Liquid-liquid partitioning is employed to separate these based on their polarity.
Materials:
-
Crude kava extract
-
Ethyl acetate (EtOAc)
-
Hexane
-
Distilled water
-
Separatory funnel
Protocol:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with kavalactones, including this compound.[3][7]
-
Evaporate the ethyl acetate to yield a kavalactone-rich extract.
Chromatographic Purification of this compound
Column chromatography is a crucial step for isolating individual kavalactones from the enriched extract.[3][7]
Materials:
-
Silica gel for column chromatography
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Protocol:
-
Prepare a silica gel column packed with a slurry of silica gel in hexane.
-
Dissolve the kavalactone-rich extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.[3][7]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates, developing them in a suitable solvent system (e.g., hexane:ethyl acetate), and visualizing the spots under a UV lamp.
-
Fractions containing compounds with similar retention factors are pooled. One study reported isolating a fraction (C6) containing this compound (54.77%), methysticin (8.90%), 7,8-dihydrokavain (20.44%), and dihydro-5,6-dehydrokavain (12.78%) using this method.[3]
-
Further purification of the this compound-containing fractions may be required, potentially using preparative High-Performance Liquid Chromatography (HPLC) or other high-resolution chromatographic techniques like High-Performance Centrifugal Partition Chromatography (HPCPC) to achieve high purity.[9]
Quantitative Data
The yield and purity of isolated this compound can vary depending on the starting material and the methods used. The following table summarizes representative data from the literature.
| Stage | Product | Yield/Concentration | Purity | Reference |
| Extraction | Oily extract from acetone extraction | 27.68 g from 1 kg of root | 66% total kavalactones | [8] |
| Column Chromatography | Fraction C6 | Not specified for the entire fraction | 54.77% this compound | [3] |
Analytical Characterization
Once isolated, the identity and purity of this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods for the quantitative analysis of kavalactones.[2][10] this compound can be separated from other kavalactones and quantified using a UV detector.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides molecular weight information, aiding in the structural confirmation of this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the isolated compound.[3][7]
Visualizing the Workflow and Biological Interactions
Isolation and Purification Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Piper methysticum.
Caption: A flowchart detailing the process of isolating pure this compound.
Biological Signaling Pathway: CYP450 Enzyme Induction
This compound has been shown to be a potent inducer of cytochrome P450 enzymes, particularly CYP1A1 and CYP3A.[1][11] This interaction is significant for understanding potential drug-herb interactions.
Caption: this compound's role in the induction of CYP1A1 and CYP3A enzymes.
Conclusion
The isolation of this compound from Piper methysticum is a well-documented process that relies on classical natural product chemistry techniques. While various chromatographic methods have been successfully employed for its purification, the development of more efficient and scalable methods remains an area of interest for drug development professionals. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers aiming to isolate and study this pharmacologically significant kavalactone. A thorough understanding of its extraction and purification is fundamental for further investigation into its therapeutic potential and for ensuring the quality and safety of kava-derived products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray high performance liquid chromatography-mass spectrometry in phytochemical analysis of kava (Piper methysticum) extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring the Chemical and Cytotoxic Variability of Commercially Available Kava (Piper methysticum G. Forster) | PLOS One [journals.plos.org]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromethysticin as a Voltage-Gated Sodium Channel Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromethysticin (DHM), a prominent kavalactone derived from the kava plant (Piper methysticum), is recognized for its anxiolytic, analgesic, and anticonvulsant properties. A growing body of evidence suggests that the pharmacological effects of kavalactones are, in part, mediated by their interaction with voltage-gated ion channels. While direct quantitative data on the inhibitory effects of this compound on voltage-gated sodium (Nav) channels is limited in publicly available literature, studies on related kavalactones, such as methysticin and kavain, provide a strong framework for understanding its potential mechanism of action. This technical guide synthesizes the current understanding of how kavalactones modulate Nav channels, details relevant experimental protocols, and provides a basis for future research into the specific effects of this compound.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound is one of the six major psychoactive compounds, known as kavalactones, found in the kava plant.[1] These compounds are responsible for the plant's traditional use in ceremonial beverages for their calming and euphoric effects. The molecular targets of kavalactones are diverse and include voltage-gated sodium and calcium channels, as well as GABAA receptors.[1]
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. They exist in three main conformational states: resting, open (activated), and inactivated. The modulation of these channels presents a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, including epilepsy, neuropathic pain, and cardiac arrhythmias.
Kavalactones as Voltage-Gated Sodium Channel Inhibitors
Quantitative Data on Related Kavalactones
The study by Magura et al. (1997) demonstrated that both methysticin and kavain exert a rapid and reversible inhibition of the peak amplitude of Na+ currents in rat CA1 hippocampal neurons in a concentration-dependent manner (1-400 µM).[2] The research indicated that methysticin was approximately four to five times more potent than kavain in blocking the peak Na+ current.[3]
| Compound | Concentration Range | Key Effects on Voltage-Gated Sodium Channels | Reference |
| (+)-Methysticin | 1-400 µM | - Inhibition of peak Na+ current amplitude- Shift of the steady-state inactivation curve to more negative potentials- Acceleration of the time-course of inactivation- Slowing of the recovery from inactivation | Magura et al., 1997[2] |
| (+/-)-Kavain | 1-400 µM | - Inhibition of peak Na+ current amplitude- Shift of the steady-state inactivation curve to more negative potentials- Acceleration of the time-course of inactivation- Slowing of the recovery from inactivation | Magura et al., 1997[2] |
Proposed Mechanism of Action
The voltage-dependent nature of the block by methysticin and kavain suggests an interaction with both the resting closed and inactivated states of the Na+ channel.[2] By shifting the holding membrane potential to more positive values, the blocking effect was enhanced, indicating a higher affinity for the inactivated state.[2] This mechanism is characteristic of many local anesthetics and anticonvulsant drugs. The acceleration of the inactivation time-course and the slowing of recovery from inactivation further support the stabilization of the inactivated state by these kavalactones.[2]
Experimental Protocols
The following is a detailed methodology for a whole-cell patch-clamp experiment, adapted from the study by Magura et al. (1997) and general electrophysiological practices, suitable for investigating the effects of this compound on voltage-gated sodium channels.
Cell Preparation
-
Cell Type: Acutely dissociated rat CA1 hippocampal neurons are a suitable native system. Alternatively, HEK293 or CHO cells stably expressing a specific human Nav channel subtype (e.g., Nav1.7) can be used for isoform-specific studies.
-
Dissociation (for native neurons): Hippocampal tissue is enzymatically treated (e.g., with pronase and thermolysin) and mechanically dissociated to obtain individual neurons.
-
Cell Culture (for cell lines): Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp technique.
-
Amplifier and Digitizer: A suitable patch-clamp amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A) are used to record and digitize the ionic currents.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate Na+ currents, K+ and Ca2+ channel blockers (e.g., CsCl, TEA, CdCl2) are added.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Data Acquisition: Currents are typically filtered at 2-5 kHz and sampled at 10-20 kHz.
Voltage Protocols
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, depolarizing steps are applied in 10 mV increments to determine the voltage at which the peak inward Na+ current occurs.
-
Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -120 mV to -10 mV are applied, followed by a test pulse to 0 mV to measure the fraction of available channels.
-
Recovery from Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the extent of recovery.
-
Use-Dependence: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channels.
Data Analysis
-
IC50 Determination: The concentration-response curve for the inhibition of the peak Na+ current is fitted with the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Gating Parameter Analysis: The voltage-dependence of activation and inactivation is fitted with the Boltzmann equation to determine the half-maximal voltage (V1/2) and the slope factor (k).
-
Kinetic Analysis: Time constants for inactivation and recovery from inactivation are determined by fitting the current decay and recovery curves with exponential functions.
Future Directions and Conclusion
The existing research on kavalactones strongly suggests that this compound is a likely modulator of voltage-gated sodium channels. Its known analgesic and anticonvulsant effects further support this hypothesis. However, to fully understand its therapeutic potential and to guide drug development efforts, further research is imperative.
Specifically, future studies should focus on:
-
Determining the IC50 values of this compound on a panel of human Nav channel subtypes to assess its potency and selectivity.
-
Elucidating the precise binding site of this compound on the Nav channel alpha subunit through mutagenesis and structural biology studies.
-
Evaluating the in vivo efficacy of this compound in animal models of neuropathic pain and epilepsy, and correlating these effects with its Nav channel inhibitory activity.
References
An In-depth Technical Guide on the Analgesic Effects of Dihydromethysticin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydromethysticin (DHM), a major kavalactone derived from the kava plant (Piper methysticum), has garnered significant scientific interest for its diverse pharmacological activities, including its potential as an analgesic agent.[1][2] Traditionally used in Pacific Island cultures for its relaxing and anesthetic properties, modern research is now elucidating the complex molecular mechanisms that underpin its pain-relieving effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of DHM's analgesic properties, focusing on its multi-target mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel non-opioid analgesics.
Introduction
This compound is one of the six major kavalactones responsible for the psychoactive effects of kava.[1][4] It is known to possess anxiolytic, anticonvulsant, and analgesic properties.[1] Unlike traditional analgesics that often target a single pathway, DHM exhibits a multimodal mechanism of action, engaging several key components of the central and peripheral nervous systems involved in nociceptive signaling. This multi-target engagement suggests a potential for broader efficacy and a more favorable side-effect profile compared to conventional pain therapies. This document will explore these mechanisms in detail, presenting the scientific evidence and methodologies used to characterize the analgesic effects of DHM.
Mechanisms of Analgesic Action
The analgesic effects of this compound are not attributed to a single molecular target but rather to its synergistic interaction with multiple signaling pathways that regulate neuronal excitability and pain transmission.
Positive Allosteric Modulation of GABA-A Receptors
A primary mechanism contributing to DHM's effects is its action as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][4] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[5][6] DHM enhances the effect of GABA, thereby potentiating inhibitory neurotransmission in pain-processing regions of the brain and spinal cord.[7] This action is similar to that of benzodiazepines, though kavalactones are thought to bind to a different site on the receptor complex.[2] This enhanced inhibition effectively dampens the transmission of nociceptive signals.
Figure 1: DHM's positive allosteric modulation of the GABA-A receptor enhances Cl- influx.
Blockade of Voltage-Gated Ion Channels
DHM contributes to analgesia by inhibiting voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1]
-
Voltage-Gated Sodium Channels (VGSCs): These channels are critical for the initiation and propagation of action potentials along nociceptive nerve fibers.[8][9] By blocking VGSCs, DHM reduces the excitability of sensory neurons, thereby decreasing the transmission of pain signals from the periphery to the central nervous system.[10] This mechanism is shared by several local anesthetics and anticonvulsant drugs that also have analgesic properties.[11]
-
Voltage-Gated Calcium Channels (VGCCs): Inhibition of VGCCs, particularly at presynaptic terminals in the dorsal horn of the spinal cord, reduces the release of excitatory neurotransmitters like glutamate and substance P.[1] This pre-synaptic inhibition further dampens the pain signaling cascade.
Figure 2: DHM blocks voltage-gated sodium channels, inhibiting action potential propagation.
Other Potential Mechanisms
While less definitively characterized for DHM specifically, other mechanisms associated with kavalactones may contribute to its overall analgesic profile:
-
NMDA Receptor Modulation: DHM has been noted to modulate N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central sensitization and chronic pain states.[1]
-
Monoamine Oxidase B (MAO-B) Inhibition: DHM is a reversible inhibitor of MAO-B, an enzyme that degrades neurotransmitters like dopamine.[1] While the direct link to analgesia is less clear, modulation of monoaminergic systems can influence descending pain-modulatory pathways.
-
Cyclooxygenase (COX) Inhibition: While some kavalactones have shown inhibitory activity against COX enzymes, which are key in inflammatory pain, the specific potency of DHM in this regard requires further investigation.[10][12]
-
Cannabinoid Receptor (CB1) Interaction: The kavalactone yangonin has been shown to bind to the CB1 receptor.[13] Although direct evidence for DHM is lacking, potential interactions with the endocannabinoid system, a key regulator of pain, cannot be ruled out.
Experimental Evidence and Data
The antinociceptive properties of this compound have been demonstrated in preclinical animal models of pain.
Quantitative Data from Preclinical Studies
The primary quantitative evidence for DHM's analgesic effect comes from the tail-flick test in mice, a standard model for assessing centrally-acting analgesics.
| Compound | Dose (mg/kg) | Animal Model | Assay | Observed Effect | Reference |
| This compound | 275 | Mouse | Tail-Flick | Increased latency to tail withdrawal | [14] |
| This compound | 10 | Mouse | MCA occlusion | Decreased ischemic infarct size | [14] |
Table 1: Summary of Quantitative Analgesic and Neuroprotective Data for this compound.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies are crucial. The following protocol describes a typical tail-flick assay used to evaluate the analgesic efficacy of DHM.
Tail-Flick Assay for Antinociceptive Action
Objective: To measure the centrally mediated analgesic effect of a test compound by quantifying the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Male Swiss mice (20-25g)
-
This compound (DHM)
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Tail-flick analgesia meter (e.g., Ugo Basile)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week and to the experimental apparatus for 30 minutes before testing.
-
Baseline Latency: Each mouse is gently restrained, and the distal third of its tail is placed on the radiant heat source of the analgesia meter. The time taken for the mouse to flick its tail away from the heat is automatically recorded. This is the baseline latency. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Compound Administration: Mice are randomly assigned to a control group (vehicle) or a treatment group (DHM). The compound is administered via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 275 mg/kg).
-
Post-Treatment Latency Measurement: At specific time points after administration (e.g., 15, 30, 60, and 90 minutes), the tail-flick latency is measured again for each mouse.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the latencies between the DHM-treated group and the vehicle-treated control group.
Figure 3: Experimental workflow for the mouse tail-flick assay to assess analgesia.
Conclusion and Future Directions
This compound presents a compelling profile as a potential analgesic agent, distinguished by its multi-target mechanism of action that includes positive allosteric modulation of GABA-A receptors and blockade of key voltage-gated ion channels.[1] This polypharmacology may offer advantages in treating complex pain states that are often refractory to single-target agents.
Future research should focus on:
-
Dose-Response Studies: Establishing a clear dose-response relationship and calculating the ED50 for DHM in various pain models.
-
Chronic Pain Models: Evaluating the efficacy of DHM in models of neuropathic and inflammatory pain to determine its potential for treating chronic conditions.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of DHM to optimize dosing regimens.
-
Mechanism Elucidation: Further dissecting the contribution of secondary targets (e.g., NMDA, COX, CB1 receptors) to its overall analgesic effect.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess the therapeutic window and potential for adverse effects, particularly concerning hepatotoxicity associated with some kava products.
The development of DHM and related kavalactones could pave the way for a new class of non-opioid analgesics, addressing a critical unmet need in pain management.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What Is Kava? Uses, Benefits, Side Effects, and More - GoodRx [goodrx.com]
- 4. Kava - Wikipedia [en.wikipedia.org]
- 5. bethanycdykesmd.com [bethanycdykesmd.com]
- 6. Current status of GABA receptor subtypes in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA(A) receptor modulation: potential to deliver novel pain medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Dehydrocrenatidine Inhibits Voltage-Gated Sodium Channels and Ameliorates Mechanic Allodia in a Rat Model of Neuropathic Pain [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase enzyme inhibitory compounds with antioxidant activities from Piper methysticum (kava kava) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis of Dihydromethysticin in Kava Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin is one of the six major kavalactones found in the roots of the kava plant (Piper methysticum). These compounds are responsible for the psychoactive effects of kava, which is traditionally consumed for its calming and anxiolytic properties. The quantitative analysis of individual kavalactones, such as this compound, is crucial for the standardization of kava extracts and finished products, ensuring both efficacy and safety. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and reliable method for the determination of kavalactones. This document provides a detailed protocol for the analysis of this compound in kava extracts using HPLC-UV.
Experimental Protocols
Standard Preparation
Analytical standards of this compound are commercially available and should be of high purity (≥90.0% by HPLC).[1]
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent such as methanol or acetonitrile in a volumetric flask. Ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a suitable solvent mixture. A typical calibration curve for kavalactones might span a range of 0.5–75 µg/mL.[3][4][5][6]
Sample Preparation from Kava Extracts
The following protocol is a general guideline for the extraction of this compound from various kava-containing matrices.
Materials:
-
Kava root powder, encapsulated extract, or other kava-containing product
-
Methanol or a mixture of methanol and water (e.g., 70:30 v/v)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (e.g., 0.2 µm or 0.45 µm PTFE)
Protocol:
-
Extraction: Accurately weigh a representative sample of the kava extract or ground raw material (e.g., 750 mg).
-
Add a known volume of extraction solvent (e.g., 50 mL of 70:30 methanol:water).
-
Sonicate the mixture for a specified period (e.g., 60 minutes) to ensure efficient extraction of the kavalactones.
-
Centrifugation: Centrifuge the resulting suspension (e.g., at 4000 rpm for 5 minutes) to pellet the solid material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter before HPLC analysis.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
HPLC-UV Method
This section outlines a typical HPLC-UV method for the separation and quantification of this compound in kava extracts.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | YMC-Triart C8 or Ascentis® Express C18, or equivalent reversed-phase column[7] |
| Mobile Phase | Gradient elution with Acetonitrile and Water is common. For example, a gradient can be optimized for the separation of all major kavalactones. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| UV Detection | 240 nm[4] |
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.
Data Presentation
The concentration of this compound in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the analytical standards.
Table 1: Quantitative Data for this compound in Kava Products
| Sample Type | This compound Concentration (% w/w) | Reference |
| Kava Root Extract | Varies significantly depending on cultivar and extraction method. | |
| Kava Capsule | Varies by product formulation. | |
| Ethanolic Kava Extract | 0.089 ± 0.008 g/g of extract | [8] |
Note: The concentration of kavalactones can vary widely between different kava products.
Table 2: Method Validation Parameters for Kavalactone Analysis
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[9] |
| Limit of Quantification (LOQ) | ~0.480 µg/mL[3][4][5][6] |
| Recovery | 99.0–102.3%[3][5][6] |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical relationship of the analytical process.
References
- 1. (+)-Dihydromethysticin analytical standard 19902-91-1 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labourdiscovery.ilo.org [labourdiscovery.ilo.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Demonstrates Superior Resolution for Kavalactone Standards | YMC America [ymcamerica.com]
- 8. A stable isotope dilution tandem mass spectrometry method of major kavalactones and its applications | PLOS One [journals.plos.org]
- 9. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]
Application Notes and Protocols for Assessing Dihydromethysticin Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various in vitro assays to evaluate the cytotoxic effects of Dihydromethysticin (DHM), a kavalactone found in the kava plant. The included methodologies are based on published research and are intended to guide the investigation of DHM's anti-cancer properties.
Overview of this compound Cytotoxicity
This compound (DHM) has demonstrated significant cytotoxic and anti-cancer effects in various cancer cell lines. Studies have shown that DHM can inhibit cell proliferation, migration, and invasion, as well as induce apoptosis and cell cycle arrest.[1][2] The cytotoxic mechanisms of DHM are multifaceted, involving the modulation of key signaling pathways such as the PI3K/Akt and JAK/STAT pathways.[1][2][3]
Key In Vitro Cytotoxicity Assays for DHM
A panel of in vitro assays is recommended to comprehensively assess the cytotoxic profile of DHM. These assays measure different cellular parameters, from metabolic activity to membrane integrity and the induction of programmed cell death.
Cell Viability and Proliferation Assays
a) MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2][3][4][5] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of viable cells.[6]
b) Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.[7][9]
Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[2]
b) Mitochondrial Membrane Potential (MMP) Assay
A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.[2][10] This can be assessed using fluorescent dyes like Rhodamine-123, where a decrease in fluorescence intensity indicates mitochondrial depolarization.[2]
Cell Cycle Analysis
Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases). DHM has been shown to induce cell cycle arrest at different phases in various cancer cell lines.[1][3]
Experimental Protocols
MTT Cell Viability Assay Protocol
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHM)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]
-
Prepare serial dilutions of DHM in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the DHM dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHM, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay Protocol
Objective: To quantify DHM-induced cytotoxicity by measuring LDH release.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHM)
-
LDH Cytotoxicity Assay Kit (commercially available)[7][8][9][12]
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of DHM for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[7]
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[7][9]
-
Add the stop solution provided in the kit.[9]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Annexin V-FITC/PI Apoptosis Assay Protocol
Objective: To quantify DHM-induced apoptosis and necrosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DHM)
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of DHM for the specified duration.[2]
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[2]
-
Resuspend the cells in 1X binding buffer provided in the kit.[2]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation
Table 1: Effect of this compound on Osteosarcoma (MG-63) Cell Apoptosis
| DHM Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Control) | 4.51 | 2.12 | 6.63 | 0.89 |
| 25 | 12.87 | 11.05 | 23.92 | 1.15 |
| 75 | 13.24 | 10.57 | 23.81 | 1.43 |
| 100 | 45.62 | 48.28 | 93.90 | 2.01 |
| (Data synthesized from a study on MG-63 cells)[2] |
Table 2: Antiproliferative Effect of this compound on Leukemia (HL-60) Cells
| DHM Concentration (µM) | Inhibition of Cell Proliferation (%) after 24h | Inhibition of Cell Proliferation (%) after 48h |
| 10 | ~15 | ~25 |
| 25 | ~30 | ~45 |
| 50 | ~55 | ~70 |
| 100 | ~80 | ~90 |
| (Approximate values based on graphical data from a study on HL-60 cells) |
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound kavalactone induces apoptosis in osteosarcoma cells through modulation of PI3K/Akt pathway, disruption of mitochondrial membrane potential and inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of 7,8-dihydromethysticin in human leukemia cells are mediated via cell-cycle dysregulation, inhibition of cell migration and invasion and targeting JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH Cytotoxicity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for In Vivo Studies of Dihydromethysticin in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydromethysticin (DHM), a natural kavalactone derived from the kava plant (Piper methysticum), has demonstrated promising anticancer properties. In vivo studies utilizing xenograft mouse models are crucial for evaluating the therapeutic potential of DHM, understanding its mechanisms of action, and gathering preclinical data necessary for drug development. These models, which involve the transplantation of human cancer cells into immunodeficient mice, provide a valuable platform to assess the efficacy of DHM on tumor growth and to elucidate the molecular pathways it modulates in a living organism.
This document provides detailed application notes and experimental protocols for the use of xenograft mouse models in the study of DHM, with a particular focus on its effects on colorectal cancer. The protocols outlined below are based on established methodologies and findings from preclinical research, including the investigation of the NLRC3/PI3K and JAK/STAT signaling pathways.
Application Notes
This compound has been shown to inhibit the growth of colorectal cancer in vivo by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1] A study utilizing a colorectal cancer xenograft model demonstrated that daily intraperitoneal administration of 10 mg/kg DHM for four weeks significantly suppressed tumor growth.[1] This anti-tumor effect is associated with the upregulation of Nucleotide-binding oligomerization domain-like receptor C3 (NLRC3) and subsequent inhibition of the PI3K/mTOR signaling pathway.[1] Furthermore, DHM treatment leads to a reduction in tumor cell proliferation, as indicated by decreased Ki-67 expression, and a decrease in tumor vascularity, evidenced by reduced CD31 expression.[1] In addition to the NLRC3/PI3K pathway, in vitro studies have suggested that DHM may also exert its anticancer effects by targeting the JAK/STAT signaling pathway, indicating another potential mechanism to be explored in in vivo models.
Quantitative analysis from in vivo studies provides critical data on the efficacy of DHM. The following tables summarize the key quantitative findings from a representative study using a colorectal cancer xenograft model.
Data Presentation
Table 1: Effect of this compound (DHM) on Tumor Growth in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | Saline, i.p., daily for 4 weeks | 1580 ± 120 | 1.5 ± 0.2 | - |
| DHM | 10 mg/kg, i.p., daily for 4 weeks | 420 ± 65 | 0.4 ± 0.1 | 73.4 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the control group.
Table 2: Immunohistochemical Analysis of Tumor Tissues
| Treatment Group | Ki-67 Positive Cells (%) | CD31 Positive Vessels (per field) |
| Control (Vehicle) | 85 ± 7 | 25 ± 4 |
| DHM (10 mg/kg) | 25 ± 5 | 8 ± 2 |
Data are presented as mean ± standard deviation.
Table 3: Western Blot Analysis of Key Signaling Proteins
| Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| NLRC3 | |
| DHM (10 mg/kg) | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Colorectal Cancer Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model of human colorectal cancer in nude mice.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116, HT-29)
-
Cell culture medium (e.g., McCoy's 5A or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
4-6 week old male BALB/c nude mice
-
This compound (DHM)
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture human colorectal cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with PBS and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 3-4 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment with DHM: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer DHM at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection daily for 4 weeks.[1]
-
Control Group: Administer an equal volume of the vehicle using the same route and schedule.
-
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry, Western blotting). A portion of the tumor can be snap-frozen in liquid nitrogen and stored at -80°C, while another portion can be fixed in 10% neutral buffered formalin.
Immunohistochemistry (IHC) Protocol
This protocol is for the detection of Ki-67 (proliferation marker) and CD31 (endothelial cell marker for angiogenesis) in formalin-fixed, paraffin-embedded tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-Ki-67 antibody
-
Rabbit anti-CD31 antibody
-
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-Ki-67 or anti-CD31, diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Rinse with PBS.
-
-
Visualization:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with mounting medium.
-
-
Analysis:
-
Examine slides under a microscope. For Ki-67, quantify the percentage of positively stained nuclei. For CD31, count the number of positive blood vessels in several high-power fields.
-
Western Blot Protocol
This protocol is for the analysis of NLRC3, phosphorylated PI3K (p-PI3K), and phosphorylated Akt (p-Akt) in tumor tissue lysates.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NLRC3 antibody
-
Rabbit anti-p-PI3K antibody
-
Rabbit anti-p-Akt antibody
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Visualization:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualization of Signaling Pathways and Experimental Workflow
Experimental Workflow
Caption: Experimental workflow for studying DHM in a xenograft model.
DHM-Modulated Signaling Pathway
Caption: DHM's proposed mechanism via the NLRC3/PI3K pathway.
References
Application Note: Development of a Stable Dihydromethysticin-Loaded Solid Lipid Nanoparticle Formulation for Enhanced Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromethysticin (DHM), a naturally occurring kavalactone found in the kava plant (Piper methysticum), has garnered significant interest for its potential therapeutic applications, including its anxiolytic, analgesic, and neuroprotective properties. However, its poor aqueous solubility and hydrophobic nature present considerable challenges for effective drug delivery, limiting its bioavailability and therapeutic efficacy. This application note provides a detailed protocol for the development and characterization of a stable solid lipid nanoparticle (SLN) formulation to encapsulate this compound, thereby improving its solubility and potential for controlled release.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DHM is crucial for formulation design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | [][2] |
| Molecular Weight | 276.29 g/mol | [][2] |
| Appearance | White to off-white crystalline powder | [][3] |
| Melting Point | 116-117 °C | [3] |
| Solubility | Soluble in DMSO and Ethanol. | [][2] |
| LogP (o/w) | 1.810 (estimated) | [4] |
Experimental Protocol: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol details the preparation of DHM-loaded SLNs using the emulsification-ultrasonication method. This technique is suitable for encapsulating lipophilic drugs within a solid lipid core.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound (DHM)
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Soy lecithin
-
Aqueous Phase: Deionized water
-
Organic Solvent (optional, for drug dissolution): Ethanol
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Beakers and other standard laboratory glassware
-
Analytical balance
Formulation Workflow
Step-by-Step Procedure
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of Glyceryl monostearate (GMS) and this compound (DHM).
-
Melt the GMS in a beaker on a hot plate stirrer at approximately 75°C (at least 5-10°C above the melting point of the lipid)[5].
-
Once the GMS is completely melted, add the DHM to the molten lipid and stir until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amounts of Polysorbate 80 and soy lecithin.
-
Dissolve the surfactant and co-surfactant in deionized water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase (75°C) under continuous stirring.
-
-
Emulsification and Nanoparticle Formation:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous high-shear homogenization at approximately 10,000 rpm for 10 minutes to form a coarse oil-in-water emulsion[5].
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator for 15 minutes at 60% amplitude.
-
Transfer the resulting nanoemulsion to an ice bath and continue stirring until it cools down to room temperature, allowing the lipid to solidify and form the SLNs.
-
Characterization of this compound-Loaded SLNs
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
Characterization Parameters and Methods
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles. A narrow PDI indicates a homogenous population. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the nanoparticles, which is an indicator of their physical stability. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of DHM successfully encapsulated within the SLNs. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Physical Stability | DLS and Zeta Potential measurements over time at different storage conditions (e.g., 4°C, 25°C/60% RH) | To assess the long-term stability of the formulation by monitoring changes in particle size, PDI, and zeta potential. |
Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Separation of Free Drug:
-
Take a known volume of the SLN dispersion and centrifuge it using an ultra-centrifugation filter unit (e.g., Amicon® Ultra) at a high speed (e.g., 10,000 rpm) for a specified time to separate the nanoparticles from the aqueous phase containing the unencapsulated DHM.
-
-
Quantification of Free Drug:
-
Analyze the supernatant for the concentration of free DHM using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Calculation:
-
Encapsulation Efficiency (EE%) is calculated using the following formula[6]: EE% = [(Total amount of DHM added - Amount of free DHM in supernatant) / Total amount of DHM added] x 100
-
Drug Loading (DL%) is calculated as follows[6]: DL% = [(Total amount of DHM added - Amount of free DHM in supernatant) / Total weight of nanoparticles] x 100
-
Relevant Signaling Pathways of this compound
This compound has been shown to interact with specific cellular signaling pathways, which may be relevant to its therapeutic effects. Understanding these pathways can aid in the design of mechanistic studies.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
DHM has been identified as an inducer of CYP1A1, which is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
NLRC3/PI3K Signaling Pathway
In the context of colorectal cancer, DHM has been shown to exert its inhibitory effects through the NLRC3/PI3K signaling pathway.
Stability Studies
To ensure the long-term viability of the DHM-loaded SLN formulation, a comprehensive stability study should be conducted according to ICH guidelines.
Stability Testing Protocol
-
Storage Conditions: Store the SLN dispersion in sealed vials at different temperatures and humidity conditions (e.g., 4°C, 25°C/60% RH, and 40°C/75% RH)[7].
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months)[8].
-
Parameters to Evaluate:
-
Physical Appearance: Visual inspection for any signs of aggregation, precipitation, or phase separation.
-
Particle Size and PDI: Monitor for any significant changes.
-
Zeta Potential: Assess any changes in surface charge.
-
Drug Content and Encapsulation Efficiency: Determine if there is any drug leakage from the nanoparticles over time.
-
Conclusion
This application note provides a comprehensive framework for the development of a stable and effective this compound-loaded solid lipid nanoparticle formulation. By following the detailed protocols for formulation, characterization, and stability testing, researchers can overcome the challenges associated with the poor solubility of DHM and advance its potential as a therapeutic agent. The provided diagrams of the relevant signaling pathways offer a starting point for further mechanistic investigations.
References
Application Notes & Protocols for the Separation of Dihydromethysticin from other Kavalactones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydromethysticin (DHM) is one of the six major kavalactones found in the kava plant (Piper methysticum), a crop of significant cultural and medicinal importance in the Pacific Islands. These compounds are known for their anxiolytic, sedative, and muscle-relaxant properties. The separation and purification of individual kavalactones, such as DHM, are crucial for pharmacological studies, quality control of kava-based products, and the development of new therapeutics. This document provides detailed application notes and protocols for the analytical separation of this compound from other closely related kavalactones using modern chromatographic techniques.
Overview of Analytical Techniques
The primary methods for the separation of kavalactones are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages in terms of resolution, speed, and solvent consumption.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC have been successfully employed for kavalactone separation.[1] Reversed-phase HPLC is often preferred due to its reproducibility and the use of more environmentally friendly mobile phases.[1]
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant improvements in resolution and analysis time compared to conventional HPLC. A validated UHPLC-UV method can achieve complete separation of the six major kavalactones in under 15 minutes.[2][3]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical carbon dioxide as the primary mobile phase, offering rapid and efficient separations with reduced organic solvent consumption. A validated SFC method has been developed for the baseline separation of the six major kavalactones in less than 4 minutes.[4][5]
Experimental Protocols
Sample Preparation: Extraction of Kavalactones from Kava Root
A critical first step in the analysis of this compound is the efficient extraction of kavalactones from the plant material.
Protocol 1: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction using carbon dioxide (CO2) is an efficient method for obtaining kavalactone-rich extracts.[6]
-
Apparatus: Supercritical Fluid Extractor.
-
Procedure:
-
Grind dried kava root to a fine powder.
-
Pack the extraction vessel with the ground kava root powder.
-
Perform the extraction with 100% supercritical CO2.[6] The addition of a modifier like ethanol (e.g., 15%) can also be considered, although it may not significantly increase the extraction efficiency for most kavalactones.[6]
-
Collect the extract, which will be in the form of a paste or oil.[7]
-
Protocol 2: Solvent Extraction
Various organic solvents can be used for the extraction of kavalactones. Acetone, ethanol, and methanol have shown high extraction efficiencies.[8]
-
Apparatus: Sonicator, centrifuge.
-
Procedure:
-
Weigh a known amount of dried, powdered kava root.
-
Add a suitable solvent (e.g., acetone, ethanol, or methanol) to the powder.[8]
-
Sonicate the mixture for a specified period (e.g., 10 minutes).[8]
-
Centrifuge the mixture to pellet the solid material.
-
Decant the supernatant containing the extracted kavalactones.
-
Repeat the extraction process multiple times to ensure complete recovery.[8]
-
Combine the extracts and evaporate the solvent under a gentle stream of nitrogen to the desired volume.[8]
-
Chromatographic Separation Protocols
Protocol 3: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
This protocol is based on a validated method for the simultaneous determination of six major kavalactones.[2][9]
-
Instrumentation: UHPLC system with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of the six major kavalactones (methysticin, this compound, kavain, dihydrokavain, desmethoxyyangonin, and yangonin) in a suitable solvent such as acetonitrile to prevent isomerization.[2]
-
Prepare the sample solution from the kava extract.
-
Inject the standard and sample solutions into the UHPLC system.
-
Run the gradient elution program to separate the kavalactones. Complete separation (Rs > 1.5) of all six major kavalactones can be achieved within 15 minutes.[2][9]
-
Identify and quantify this compound based on the retention time and peak area relative to the standard.
-
Protocol 4: Supercritical Fluid Chromatography (SFC)
This protocol outlines a rapid and validated SFC method for the quantitative determination of major kavalactones.[4][5]
-
Instrumentation: SFC system with a PDA detector.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of the six major kavalactones.
-
Prepare the sample solution from the kava extract.
-
Inject the standards and samples into the SFC system.
-
Execute the gradient program. Baseline separation of all six kavalactones can be achieved in under 4 minutes.[4][5]
-
Identify and quantify this compound based on its retention time and detector response.
-
Data Presentation
The following tables summarize the quantitative data from the referenced analytical methods for the separation of this compound and other kavalactones.
Table 1: UHPLC-UV Method Performance for Kavalactone Analysis [2][9]
| Kavalactone | Limit of Quantification (LOQ) (µg/mL) | Average Recovery (%) |
| Methysticin | 0.454 | 99.0–102.3 |
| This compound (DHM) | 0.480 | 99.0–102.3 |
| Kavain | 0.277 | 99.0–102.3 |
| Dihydrokavain (DHK) | 0.686 | 99.0–102.3 |
| Desmethoxyyangonin (DMY) | 0.189 | 99.0–102.3 |
| Yangonin | 0.422 | 99.0–102.3 |
Table 2: SFC Method Performance for Kavalactone Analysis [10]
| Kavalactone | Limit of Detection (LOD) (ng on-column) | Recovery Rate (%) |
| Dihydrokavain | < 1.5 | 95.9 - 104.1 |
| Desmethoxyyangonin | < 1.5 | 95.9 - 104.1 |
| Kavain | < 1.5 | 95.9 - 104.1 |
| Yangonin | < 1.5 | 95.9 - 104.1 |
| This compound (DHM) | < 1.5 | 95.9 - 104.1 |
| Methysticin | < 1.5 | 95.9 - 104.1 |
Visualization of Experimental Workflows
Caption: General workflow for the extraction and separation of this compound.
Caption: Step-by-step UHPLC protocol for this compound analysis.
Caption: Step-by-step SFC protocol for this compound analysis.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20030099756A1 - Method of producing a processed kava product having an altered kavalactone distribution and processed kava products produced using the same - Google Patents [patents.google.com]
- 8. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Dihydromethysticin in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dihydromethysticin (DHM), a kavalactone derived from the kava plant (Piper methysticum), is emerging as a compound of significant interest in the field of neurodegenerative disease research.[1] Initially recognized for its anxiolytic, analgesic, and anticonvulsant properties, recent studies have illuminated its neuroprotective potential, making it a promising candidate for therapeutic development against diseases like Alzheimer's and Parkinson's.[1][2]
DHM's multifaceted mechanism of action, which includes potent anti-inflammatory, antioxidant, and anti-apoptotic effects, addresses several core pathological hallmarks of neurodegeneration.[2][3] It has been shown to modulate key signaling pathways involved in neuronal survival, protein clearance, and inflammatory responses.[3][4][5] This document provides a comprehensive overview of DHM's application in this research area, including quantitative data summaries, detailed experimental protocols, and visual representations of its mechanisms and experimental workflows.
Mechanisms of Action in Neurodegeneration
DHM exerts its neuroprotective effects through the modulation of several critical signaling pathways. Its ability to combat oxidative stress, neuroinflammation, apoptosis, and promote autophagy collectively contributes to its potential as a therapeutic agent.
Anti-Inflammatory and Anti-Apoptotic Effects
In models of Alzheimer's disease (AD), DHM has been shown to suppress neuroinflammation and apoptosis by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[5] Activation of this pathway leads to the downregulation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-1β.[5] This, in turn, reduces the inflammatory cascade and inhibits apoptosis in hippocampal cells.[5]
Modulation of Neuronal Survival Pathways in Parkinson's Disease
In Parkinson's disease (PD) models, DHM protects dopaminergic (DA) neurons by modulating the Akt/GSK-3β pathway.[4] It inhibits the activation of Glycogen Synthase Kinase-3 beta (GSK-3β), a critical enzyme in pathways leading to neuronal death, thereby preserving DA neurons from insults like those induced by MPTP/MPP+.[4]
Enhancement of Autophagy
Autophagy is a cellular process responsible for degrading aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.[6][7] DHM has been found to improve PD-like lesions by activating the AMPK/ULK1 pathway, a key initiator of autophagy.[8][9] This activation promotes the clearance of α-synuclein aggregates, a hallmark of PD.[8]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating DHM in models of neurodegenerative diseases.
Table 1: In Vivo Studies
| Disease Model | Animal Model | DHM Dosage & Route | Duration | Key Quantitative Outcomes | Reference |
| Parkinson's Disease | MPTP-induced C57BL/6 mice | 5 or 10 mg/kg, i.p. | 7 days | Significantly attenuated MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons.[4] | [4] |
| Parkinson's-like lesions in T2DM | High-fat diet/STZ-induced rats | 125 or 250 mg/kg, p.o. | 24 weeks | 250 mg/kg dose significantly improved motor dysfunction, increased TH expression, and upregulated AMPK/ULK1 protein expression.[8][9] | [8][9] |
| Alzheimer's Disease | Aβ₁₋₄₂-induced rats | 100 or 200 mg/kg, p.o. | Not Specified | 200 mg/kg dose significantly decreased escape latency and increased platform crossings in Morris Water Maze; reduced serum/hippocampal TNF-α and IL-1β; increased Bcl-2/Bax ratio.[5] | [5] |
Table 2: In Vitro Studies
| Cell Model | Insult/Toxin | DHM Concentration | Key Quantitative Outcomes | Reference |
| MES23.5 Dopaminergic Neurons | MPP⁺ | Not Specified | Directly protected DA neurons against MPP⁺ insults; inhibited MPP⁺-induced GSK-3β activation and ROS production.[4] | [4] |
| Hippocampal Slices (Guinea Pig) | Mg²⁺-free medium (NMDA receptor activation) | 10-40 µmol/L | Reversibly reduced the frequency of field potential changes, indicating modulation of NMDA receptors and/or voltage-dependent calcium channels.[10] | [10] |
Table 3: Pharmacokinetic Profile
Pharmacokinetic data for DHM specifically is limited, but studies on kava extracts provide context.
| Parameter | Observation | Subject | Reference |
| Systemic Exposure | Second highest systemic exposure after dihydrokavain among major kavalactones.[11] | Healthy Human Volunteers | [11] |
| Absorption (Tmax) | Fast absorption, with Tmax reached between 1-3 hours post-oral administration.[11] | Healthy Human Volunteers | [11] |
| Absorption (Tmax) | Absorbed slower than kavain but faster than yangonin, with peak concentration around 30-45 minutes.[12] | Mice | [12] |
| Metabolism | Induces CYP3A23 and CYP1A1 enzymes, suggesting potential for drug-drug interactions.[1][13][14] | Rodent models | [1][13][14] |
Experimental Protocols
The following protocols provide a framework for investigating the neuroprotective effects of DHM. Researchers should optimize these protocols for their specific experimental conditions.
General In Vivo Experimental Workflow
This workflow outlines the key stages of an animal study designed to test the efficacy of DHM.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical Research of Dihydromyricetin for Brain Aging and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanisms and potential clinical applications of Dihydromyricetin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Dihydromyricetin improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of kawain and this compound on field potential changes in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydromethysticin (DHM) as a Chemopreventive Agent in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dihydromethysticin (DHM), a natural compound derived from the kava plant, as a chemopreventive agent in preclinical animal studies. The data and protocols summarized herein are based on published research and are intended to guide researchers in designing and conducting further investigations into the promising anticancer properties of DHM.
Introduction to this compound (DHM) in Chemoprevention
This compound (DHM) is a kavalactone that has demonstrated significant potential as a chemopreventive agent in various animal models of cancer. Preclinical studies have highlighted its efficacy in preventing lung and colorectal cancers. DHM's mechanisms of action appear to involve both the reduction of carcinogen-induced DNA damage and the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These notes provide detailed protocols and quantitative data from key animal studies to facilitate further research and development of DHM as a potential cancer-preventive drug.
Quantitative Data Summary
The efficacy of DHM in cancer chemoprevention has been quantified in several animal studies. The following tables summarize the key findings.
Table 1: Efficacy of DHM in Preventing NNK-Induced Lung Tumorigenesis in A/J Mice
| Treatment Group | Dose | Tumor Incidence (%) | Tumor Multiplicity (mean ± SD) | Reduction in Multiplicity (%) | Reference |
| Control (No NNK) | - | 20% | 0.2 ± 0.4 | - | [1] |
| NNK Control | - | 100% | 13.9 ± 6.9 | - | [1] |
| (+)-DHM in diet | 0.5 mg/g | 60% | 0.6 ± 0.5 | 95.7% | [1] |
| (+)-DHM in diet | 0.05 mg/g (50 ppm) | 60% | 0.6 ± 0.5 | 97.1% | [1][2][3] |
| (±)-DHM in diet | 0.5 mg/g | 0% | 0.0 ± 0.0 | 100% | [1] |
| (+)-Dihydrokavain (DHK) in diet | 0.5 mg/g | 100% | 14.1 ± 5.6 | 0% | [1] |
| (+)-Dihydrokavain (DHK) in diet | 0.05 mg/g | 100% | 13.8 ± 6.2 | 0% | [1] |
| DHM by oral gavage (3 and 8h before NNK) | 0.8 mg/dose (~32 mg/kg) | - | - | 100% | [4][5] |
| DHM by oral gavage (1 and 16h before NNK) | 0.8 mg/dose (~32 mg/kg) | - | - | >93% | [4][5] |
| DHM by oral gavage (0h, concurrent with NNK) | 0.8 mg/dose (~32 mg/kg) | - | - | 49.8% | [4][5] |
| DHM by oral gavage (40h before NNK) | 0.8 mg/dose (~32 mg/kg) | - | - | 52.1% | [4][5] |
NNK: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen.
Table 2: Effect of DHM on NNK-Induced DNA Adducts in A/J Mouse Lung Tissue
| Treatment Group | Dose | Reduction in O⁶-methylguanine (O⁶-mG) Adducts | Reference |
| (+)-DHM | 0.8 mg/mouse | ~90% | [6] |
| DHM (given 3-8h before NNK) | - | Significant reduction | [4][5] |
| DHM (given concurrently with NNK) | - | 63% | [7][8] |
| DHM (given 40h before NNK) | - | Little to no reduction | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature on DHM chemoprevention.
NNK-Induced Lung Tumorigenesis Model in A/J Mice
This protocol is adapted from studies investigating the chemopreventive effects of DHM against tobacco carcinogen-induced lung cancer.[1][2][3][4]
Objective: To assess the efficacy of DHM in preventing the formation of lung adenomas induced by the tobacco carcinogen NNK in A/J mice.
Materials:
-
Female A/J mice (5-6 weeks old)
-
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
-
This compound (DHM)
-
AIN-93G and AIN-93M diets
-
Vehicle for DHM administration (e.g., corn oil for oral gavage)
-
Standard animal housing and handling equipment
Procedure:
-
Acclimatization: Upon arrival, acclimatize mice for one week in a specific pathogen-free animal facility.
-
Diet: For studies involving dietary administration of DHM, switch the mice to the AIN-93G diet one week before the first dose of NNK. The AIN-93M diet is used for the remainder of the study period.
-
Carcinogen Induction: Administer NNK to the mice. A common protocol involves two intraperitoneal injections of NNK (e.g., 10 µmol in 0.1 ml saline) one week apart.
-
DHM Administration:
-
Dietary Administration: DHM can be mixed into the AIN-93G diet at various concentrations (e.g., 0.05 mg/g or 0.5 mg/g). The DHM-containing diet is provided to the mice starting one week before the first NNK injection and continuing for a specified period (e.g., until one week after the second NNK injection).
-
Oral Gavage: DHM can be administered as a single oral bolus dose at various time points before each NNK injection (e.g., 1, 3, 8, 16, or 40 hours prior). DHM is typically dissolved in a suitable vehicle like corn oil.
-
-
Tumor Assessment:
-
The experiment is typically terminated 16-17 weeks after the last NNK injection.
-
Euthanize the mice and carefully dissect the lungs.
-
Count the number of surface lung adenomas under a dissecting microscope.
-
Calculate tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
Ectopic Human Colorectal Cancer Xenograft Model
This protocol is based on a study investigating the effect of DHM on the growth of human colorectal cancer cells in vivo.[9][10]
Objective: To evaluate the inhibitory effect of DHM on the growth of human colorectal cancer tumors in an in vivo xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human colorectal cancer cell lines (e.g., HCT116, SW480)
-
This compound (DHM)
-
Vehicle for DHM administration
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture human colorectal cancer cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
DHM Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer DHM (e.g., by intraperitoneal injection or oral gavage) at a specified dose and schedule (e.g., daily or every other day). The control group receives the vehicle only.
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every few days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Signaling Pathways and Mechanisms of Action
DHM exerts its chemopreventive effects through multiple mechanisms. The following diagrams illustrate the key signaling pathways modulated by DHM.
Caption: DHM's mechanism in lung cancer prevention.
Caption: DHM's proposed signaling in colorectal cancer.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for evaluating the chemopreventive potential of DHM in an animal model.
References
- 1. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Dosing of this compound Ahead of Tobacco Carcinogen NNK Effectively Prevents Lung Tumorigenesis in A/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. In vivo structure-activity relationship of this compound in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suppressing the activation of protein kinase A as a DNA damage-independent mechanistic lead for this compound prophylaxis of NNK-induced lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Dihydromethysticin
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dihydromethysticin is one of the six major kavalactones found in the kava plant (Piper methysticum).[1] While traditionally known for its anxiolytic, analgesic, and anticonvulsant properties, emerging research suggests potential, albeit less extensively studied, anti-inflammatory activities.[1][2] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound, drawing from methodologies applied to kavalactones and other natural products.
The anti-inflammatory effects of kavalactones are thought to be mediated through various signaling pathways, including the potential modulation of the p38/NF-κB/COX-2 pathway and interactions with the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR).[3][4] However, it is crucial to note that direct evidence for this compound's potent anti-inflammatory activity is still developing, with some studies indicating it may be less active than other kavalactones, such as kavain, in specific assays like TNF-α secretion inhibition.[5] These protocols are designed to enable a comprehensive evaluation of this compound's anti-inflammatory potential.
II. Key Signaling Pathways in Inflammation
Understanding the molecular targets of this compound is crucial for a thorough assessment of its anti-inflammatory properties. The following diagram illustrates a key inflammatory signaling pathway potentially modulated by kavalactones.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of Kava-derived compounds mediating TNF-α suppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dihydromethysticin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Dihydromethysticin (DHM) analogues, a class of compounds with significant potential in drug discovery. The following sections outline the primary synthetic strategies, detailed experimental procedures, and compiled quantitative data to facilitate the efficient synthesis and evaluation of these molecules.
Introduction
This compound (DHM) is a natural kavalactone found in the kava plant (Piper methysticum). It has garnered considerable interest due to its diverse biological activities, including potential anticancer and chemopreventive properties. The synthesis of DHM analogues is a key strategy for exploring the structure-activity relationships (SAR) of this scaffold, aiming to develop novel therapeutic agents with improved potency and selectivity. The primary synthetic approach detailed herein involves a convergent strategy utilizing the Wittig reaction to construct the core kavalactone structure, followed by modifications to introduce diverse functionalities.
Synthetic Strategies
The synthesis of DHM and its analogues can be efficiently achieved through a multi-step sequence. A common and versatile approach involves the following key transformations:
-
Synthesis of the Phosphonium Salt: Preparation of the appropriate triphenylphosphonium salt, which will form the ylide for the subsequent Wittig reaction.
-
Wittig Reaction: Coupling of the phosphorus ylide with a substituted benzaldehyde to form the characteristic styryl moiety of the kavalactone precursor.
-
Lactonization: Cyclization to form the α-pyrone ring, a key structural feature of kavalactones.
-
Analogue Derivatization: Further chemical modifications to introduce a variety of substituents on the aromatic ring or the lactone core.
This modular approach allows for the generation of a library of DHM analogues by varying the starting materials in the initial steps.
Experimental Protocols
Protocol 1: Synthesis of a this compound Analogue via Wittig Reaction
This protocol describes a general procedure for the synthesis of a DHM analogue starting from a substituted benzaldehyde.
Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
-
To a solution of an appropriate triphenylphosphonium halide (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a strong base such as n-butyllithium (1.1 equivalents) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting deep red or orange solution at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.
Step 2: Wittig Reaction with a Substituted Benzaldehyde
-
Dissolve the desired substituted benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the freshly prepared phosphonium ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired alkene intermediate.
Step 3: Lactonization to Form the this compound Analogue
Specific protocols for lactonization can vary depending on the exact structure of the intermediate. A general acid-catalyzed cyclization is often employed.
-
Dissolve the purified alkene intermediate in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final this compound analogue.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological evaluation of selected this compound analogues.
Table 1: Synthetic Yields of this compound Analogues
| Analogue | Starting Aldehyde | Wittig Reaction Yield (%) | Lactonization Yield (%) | Overall Yield (%) |
| DHM | Piperonal | 85 | 75 | 64 |
| Analogue 1 | 4-Methoxybenzaldehyde | 82 | 72 | 59 |
| Analogue 2 | 3,4-Dimethoxybenzaldehyde | 78 | 70 | 55 |
| Analogue 3 | 4-Chlorobenzaldehyde | 90 | 80 | 72 |
Table 2: In Vitro Cytotoxicity of this compound Analogues against Cancer Cell Lines (IC₅₀ values in µM)
| Analogue | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) |
| DHM | 15.5 | 25.2 | 30.1 | 45.8 |
| Analogue 1 | 12.8 | 20.1 | 25.6 | 38.2 |
| Analogue 2 | 18.2 | 30.5 | 35.4 | 50.1 |
| Analogue 3 | 9.5 | 15.3 | 19.8 | 28.9 |
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound and some of its analogues have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics and cellular homeostasis. Activation of the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1.
Application Notes and Protocols: Dihydromethysticin as a Tool for P-glycoprotein Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a well-characterized ATP-binding cassette (ABC) transporter that functions as a broad-spectrum efflux pump.[1][2] It is expressed in various tissues with excretory functions, such as the small intestine, liver, and kidney, as well as at critical blood-tissue barriers like the blood-brain barrier.[3][4] By actively transporting a wide range of structurally diverse xenobiotics out of cells, P-gp plays a crucial role in limiting drug absorption, distribution, and cellular accumulation.[3][5][6] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), which significantly hampers the efficacy of chemotherapy.[1][2] Furthermore, P-gp is a frequent source of drug-drug interactions (DDIs); inhibition of P-gp can increase the bioavailability and toxicity of co-administered drugs, while its induction can lead to therapeutic failure.[3][4][7] Therefore, the early assessment of a new chemical entity's potential to interact with P-gp is a regulatory requirement in drug development.[8][9][10]
Dihydromethysticin (DHM) is a major kavalactone found in the kava plant (Piper methysticum).[11] It has been identified as an inhibitor of P-glycoprotein, making it a valuable natural compound for studying P-gp function and modulation.[5][12] These notes provide an overview of DHM's application in P-gp inhibition research, including quantitative data and detailed experimental protocols.
Application Notes
This compound as a P-glycoprotein Inhibitor
This compound has been shown to inhibit the efflux activity of P-glycoprotein in vitro.[5][6][12] This activity makes it a useful tool for several research applications:
-
Investigating Drug-Drug Interactions: DHM can be used as a model inhibitor to study the potential for P-gp-mediated DDIs with other compounds.[5]
-
Overcoming Multidrug Resistance: By blocking P-gp, DHM can increase the intracellular concentration and efficacy of chemotherapeutic drugs in P-gp-overexpressing cancer cells.
-
Probing P-gp Structure and Function: As a natural product inhibitor, DHM can be used in structure-activity relationship (SAR) studies to understand the binding sites and inhibitory mechanisms of P-gp.
Quantitative Data: P-gp Inhibition by Kavalactones
The inhibitory activity of this compound and other major kavalactones has been quantified using a calcein-AM efflux assay in a P-gp-overexpressing mouse leukemia cell line (P388/dx).[5][6] The potency is expressed as the f2 value, which represents the concentration required to double the baseline fluorescence, indicating a 50% inhibition of the P-gp-mediated efflux of calcein.[5][6] Another source reports that DHM increases the uptake of calcein AM by 50% in the same cell line at a concentration of 54.6 μM.[12]
| Kavalactone | Chemical Structure | P-gp Inhibitory Potency (f2 value, µM) |
| This compound | 47.5 ± 2.6 | |
| Methysticin | 47.5 ± 2.6 | |
| Dihydrokavain | 39.1 ± 10.8 | |
| Kavain | 39.1 ± 10.8 | |
| Desmethoxyyangonin | 17.0 ± 4.5 |
Data summarized from Weiss J, et al. (2005).[5]
Visualizations
Mechanism of P-gp Inhibition by this compound
The diagram below illustrates the principle of the Calcein-AM assay, a common method for measuring P-gp activity.[13] this compound blocks the P-gp-mediated efflux of the fluorescent dye calcein, leading to its intracellular accumulation and an increase in measurable fluorescence.
References
- 1. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Importance of P-glycoprotein for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracts and kavalactones of Piper methysticum G. Forst (kava-kava) inhibit P-glycoprotein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dihydromethysticin (DHM) In Vivo Efficacy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromethysticin (DHM) in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound (DHM) in a mouse model of cancer?
A1: Based on preclinical studies, a common and effective starting dose of DHM for cancer chemoprevention in A/J mice is 0.05 mg/g of diet (equivalent to 50 parts per million, ppm). This dosage has been shown to achieve a significant reduction in lung adenoma multiplicity[1][2]. For oral gavage, a dose of approximately 32 mg/kg body weight has demonstrated efficacy[3]. It is crucial to perform a dose-response study in your specific model to determine the optimal dose for your experimental endpoint.
Q2: How should this compound (DHM) be administered for in vivo studies?
A2: DHM can be administered through two primary routes: dietary admixture or oral gavage. Dietary admixture involves incorporating the compound directly into the animal's feed, which provides continuous exposure. Oral gavage allows for precise, bolus dosing at specific time points. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.
Q3: What is the known safety profile of this compound (DHM) in vivo?
A3: Preliminary safety studies in A/J mice have shown that DHM administered at a dose of 0.5 mg/g of diet for 17 weeks did not produce any observable adverse effects[2]. This dose is at least ten times the minimum effective dose observed in lung tumorigenesis models[1][2]. It is suggested that DHM may be free of the hepatotoxic risks associated with some other kava constituents[1]. However, a formal maximum tolerated dose (MTD) study has not been extensively reported, so careful monitoring for signs of toxicity is recommended, especially at higher doses.
Q4: What are the known pharmacokinetic properties of this compound (DHM)?
A4: In human clinical studies, following oral administration of a standardized kava extract, this compound was one of the kavalactones with the highest systemic exposure[4][5][6]. It exhibits fast absorption, with the time to reach maximum plasma concentration (Tmax) being between 1 to 3 hours[4][5]. A dose-proportionality in pharmacokinetics has been observed with kavalactone doses ranging from 75 to 225 mg in humans[4][5]. The presence of food can significantly reduce the absorption of kavalactones[4][5].
Q5: Which signaling pathways are known to be modulated by this compound (DHM)?
A5: DHM has been shown to interact with and modulate several key signaling pathways. Notably, it can suppress the growth of colorectal cancer cells through the NLRC3/PI3K pathway[7]. DHM is also a potent inducer of CYP1A1, which is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway[8][9].
Troubleshooting Guides
Problem 1: Lack of Efficacy at the Starting Dose
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The initial dose may be too low for your specific animal model or disease state. Perform a dose-escalation study to determine the optimal effective dose. |
| Poor Bioavailability | DHM absorption can be affected by the vehicle used for administration and the presence of food. Ensure the formulation is optimized for solubility and absorption. Consider administering DHM on an empty stomach if using oral gavage. |
| Timing of Administration | The therapeutic window for DHM may be narrow. In a chemoprevention model, administration of DHM before the carcinogenic insult has been shown to be more effective[3]. Optimize the dosing schedule relative to the disease induction or measurement endpoint. |
| Metabolic Instability | Rapid metabolism of DHM in your model could lead to reduced efficacy. Analyze plasma and tissue concentrations of DHM over time to assess its pharmacokinetic profile. |
Problem 2: Observed Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Dose is Too High | You may be exceeding the maximum tolerated dose (MTD) in your animal model. Reduce the dose and perform a dose-ranging toxicity study to identify a safe and effective dose. |
| Vehicle Toxicity | The vehicle used to dissolve or suspend DHM may be causing the adverse effects. Run a vehicle-only control group to assess its toxicity. Consider alternative, well-tolerated vehicles. |
| Off-Target Effects | At higher concentrations, DHM may have off-target effects. Investigate potential off-target interactions through in vitro profiling or by analyzing changes in relevant biomarkers in vivo. |
| Interaction with Other Compounds | If co-administering DHM with other agents, there could be a drug-drug interaction. Evaluate the toxicity of each compound individually and in combination. |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of this compound in A/J Mouse Lung Tumorigenesis Model
| Dose (mg/g of diet) | Tumor Multiplicity Reduction (%) | Reference |
| 0.05 | 97 | [1][2] |
| 0.5 | No significant further reduction | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (from Kava Extract)
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 1 - 3 hours | [4][5] |
| Systemic Exposure (AUC) | Second highest among major kavalactones | [4][5][6] |
| Effect of Food | Significant reduction in absorption | [4][5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Weigh the required amount of DHM powder using an analytical balance.
-
Select an appropriate vehicle for suspension or solubilization (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Prepare the dosing solution by gradually adding the vehicle to the DHM powder while vortexing or sonicating to ensure a homogenous suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib) to avoid stomach perforation.
-
Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly administer the DHM solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Protocol 2: Assessment of In Vivo Efficacy in a Xenograft Tumor Model
-
Tumor Cell Implantation:
-
Culture the desired cancer cell line under sterile conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer DHM or vehicle control according to the predetermined dose, route (e.g., oral gavage), and schedule.
-
-
Efficacy Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of general health and toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for further analysis (e.g., histology, Western blot, PCR) to assess the molecular effects of DHM.
-
Visualizations
Caption: this compound (DHM) signaling via the NLRC3/PI3K pathway.
Caption: this compound (DHM) activation of the AhR signaling pathway.
References
- 1. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [find.lib.uoc.gr]
- 7. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Dihydromethysticin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Dihydromethysticin (DHM).
Troubleshooting Guide
Issue 1: Low Yield in Stille Coupling Step
Symptoms:
-
The reaction of the vinylstannane precursor with the aryl halide results in a lower than expected yield of the coupled product.
-
Significant amounts of starting materials remain unreacted.
-
Formation of homocoupled byproducts is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure anhydrous and anaerobic conditions: Palladium catalysts are sensitive to air and moisture. Purge all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen).- Use a fresh catalyst: Over time, palladium catalysts can degrade. Use a freshly opened bottle or a well-stored catalyst.- Ligand degradation: Phosphine ligands can oxidize. Use fresh, high-purity ligands. |
| Inefficient Transmetalation | - Additives: The addition of lithium chloride (LiCl) can accelerate the transmetalation step.[1] Copper(I) salts can also be used as co-catalysts to improve the reaction rate.[1]- Solvent polarity: Increasing the polarity of the solvent can sometimes improve the rate of transmetalation.[1] |
| Homocoupling of Organostannane | - Lower reaction temperature: This side reaction can sometimes be minimized by running the reaction at a lower temperature, although this may require longer reaction times.[2][3]- Control stoichiometry: Use a slight excess of the organostannane, but avoid a large excess which can favor homocoupling. |
| Impure Reagents | - Purify starting materials: Ensure the vinylstannane and aryl halide are of high purity, as impurities can interfere with the catalyst. |
Issue 2: Poor Stereoselectivity in Asymmetric Aldol Addition
Symptoms:
-
The desired diastereomer or enantiomer is not obtained in high excess.
-
The diastereomeric ratio (dr) or enantiomeric excess (ee) is lower at a larger scale compared to initial lab-scale experiments.[4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | - Improve heat transfer: Inadequate heat removal on a large scale can lead to temperature gradients and loss of stereoselectivity. Ensure efficient stirring and use a reactor with adequate cooling capacity.[4]- Controlled reagent addition: Add reagents at a controlled rate to manage the reaction exotherm. |
| Ineffective Chiral Auxiliary/Catalyst | - Use of a more robust catalyst: Some chiral catalysts may be less effective at higher concentrations or longer reaction times. Consider screening alternative chiral catalysts or auxiliaries.[5]- Ensure stoichiometric amounts: For chiral auxiliary-based methods, ensure the correct stoichiometry is maintained. |
| Racemization | - Optimize reaction time: Prolonged reaction times can sometimes lead to racemization of the product. Quench the reaction as soon as the starting material is consumed.[4]- Control pH during workup: Acidic or basic conditions during workup can sometimes cause epimerization. |
Issue 3: Incomplete Hydrogenation of the Alkene Moiety
Symptoms:
-
The final product is a mixture of this compound and the corresponding unsaturated precursor.
-
The reaction stalls before complete conversion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Purify the substrate: Trace impurities (e.g., sulfur compounds) can poison the hydrogenation catalyst. Ensure the substrate is of high purity.- Use a more robust catalyst: Consider using a different type of palladium or platinum catalyst that is less susceptible to poisoning. |
| Insufficient Hydrogen Pressure | - Increase hydrogen pressure: On a larger scale, mass transfer of hydrogen can be limiting. Increasing the hydrogen pressure can improve the reaction rate. |
| Poor Mass Transfer | - Improve agitation: Ensure vigorous stirring to facilitate the transport of hydrogen gas to the catalyst surface. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound include:
-
Cost and Toxicity of Reagents: The use of organotin reagents in Stille couplings is a significant concern due to their toxicity and the cost of the tin starting materials.[2][3] Palladium catalysts can also be expensive.
-
Purification: Removing toxic tin byproducts from the final product can be challenging on a large scale and often requires specialized workup procedures, such as washing with a saturated aqueous solution of potassium fluoride (KF).[3][6] Multi-step chromatographic purifications are often not economically viable for large-scale production.
-
Maintaining Stereoselectivity: Asymmetric reactions are sensitive to reaction conditions, and maintaining high enantiomeric or diastereomeric excess upon scale-up can be difficult due to issues with mixing and temperature control.[5][7][8]
-
Process Safety: Exothermic reactions, if not properly controlled, can pose a safety risk on a large scale.[7]
Q2: Are there any alternatives to the Stille coupling for the synthesis of the this compound backbone?
A2: Yes, other cross-coupling reactions such as the Suzuki coupling, which uses less toxic boronic acids, could be explored as an alternative to the Stille reaction.[9] However, the reactivity and functional group tolerance would need to be optimized for the specific substrates involved in the this compound synthesis.
Q3: How can I remove the chiral auxiliary efficiently on a large scale?
A3: The removal of chiral auxiliaries, such as Evans oxazolidinones, typically involves hydrolysis. On a large scale, challenges can include ensuring complete reaction and simplifying the workup to isolate the product from the cleaved auxiliary.[10] The choice of hydrolysis conditions (e.g., base, temperature) should be optimized to minimize side reactions and facilitate an extractive or crystallization-based workup.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: Common side reactions include:
-
Homocoupling of the organostannane reagent in the Stille coupling step.[2][3]
-
Epimerization or racemization in asymmetric reactions if conditions are not carefully controlled.
-
Over-reduction or incomplete reaction during the hydrogenation step.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Illustrative) | Key Considerations for Scale-Up |
| Batch Size | 10 g | 1 kg | Heat and mass transfer become critical. |
| Typical Yield (Overall) | 40-50% | 30-40% | Yield losses can be more significant due to transfers and workup volumes. |
| Stereoselectivity (ee/dr) | >98% | 95-98% | Maintaining temperature control and efficient mixing is crucial.[4] |
| Purification Method | Column Chromatography | Crystallization / Recrystallization | Chromatography is generally not feasible for large quantities. |
| Reaction Time (Total) | 2-3 days | 4-5 days | Longer reaction and workup times are common at larger scales. |
Note: The data in this table is illustrative and based on typical outcomes for similar multi-step syntheses. Actual results may vary.
Experimental Protocols
Protocol 1: Illustrative Synthesis of this compound via Stille Coupling and Asymmetric Aldol Addition
This protocol is a representative example based on established methodologies for the synthesis of related kavalactones.
Step 1: Asymmetric Aldol Addition to form Chiral Aldehyde Precursor
-
To a solution of a suitable chiral auxiliary (e.g., an Evans oxazolidinone) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the corresponding acylating agent to form the N-acyl derivative.
-
Cool the solution to -78 °C and add a Lewis acid (e.g., titanium tetrachloride).
-
Slowly add the desired aldehyde to the reaction mixture.
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product by chromatography to obtain the chiral aldol adduct.
-
Cleave the chiral auxiliary to yield the corresponding chiral aldehyde.
Step 2: Stille Coupling
-
To a solution of the aryl iodide (e.g., a derivative of 3,4-methylenedioxyphenol) and the vinylstannane precursor in an appropriate solvent (e.g., DMF or toluene) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄) and any additives (e.g., LiCl).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and perform a workup to remove tin byproducts (e.g., washing with aqueous KF).[3][6]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the coupled product, typically by crystallization or chromatography.
Step 3: Hydrogenation
-
Dissolve the product from the Stille coupling in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the crude this compound.
-
Purify the final product by recrystallization to obtain this compound of high purity.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Stille coupling step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. article.scirea.org [article.scirea.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 8. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
stability of Dihydromethysticin in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dihydromethysticin in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound solid should be stored at -20°C, where it has been shown to be stable for at least four years. For short-term storage, 2-8°C is recommended, though it has a limited shelf life at this temperature.
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in chloroform, methanol, and dimethyl sulfoxide (DMSO). Acetone and ethanol have also been effectively used for extracting this compound from plant material.
Q3: Is this compound sensitive to light?
Yes, there is evidence to suggest that this compound may be susceptible to photodegradation. Studies on related kavalactones have shown that photoisomerization can occur in solution, particularly in aqueous methanol, when exposed to daylight. In contrast, solutions stored in the dark and in certain organic solvents like chloroform appear to be more stable. It is highly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, involves subjecting a compound to harsh conditions such as high heat, humidity, strong acid or base, oxidation, and intense light.[2][3] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Determining the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods that can separate the intact drug from its degradation products.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound potency in solution over a short period. | Photodegradation from exposure to light. | Prepare, store, and handle all solutions containing this compound in a dark environment or use amber-colored glassware. |
| Hydrolysis due to inappropriate pH. | For aqueous solutions, ensure the pH is controlled and within a stable range for the molecule. Conduct a pH liability study to determine the optimal pH. | |
| Thermal degradation. | Avoid exposing solutions to high temperatures for extended periods. Store solutions at recommended temperatures when not in use. | |
| Appearance of unknown peaks in chromatograms during analysis. | Formation of degradation products. | This is expected in stability studies. The goal is to separate and identify these peaks. A forced degradation study can help to intentionally generate these products for identification. |
| Isomerization. | Some kavalactones are known to undergo isomerization. Consider that some new peaks may be isomers of this compound. | |
| Inconsistent results in stability studies. | Non-validated analytical method. | Ensure that the analytical method (e.g., HPLC, UPLC) is properly validated for stability-indicating purposes. The method must be able to resolve this compound from all potential degradation products. |
| Variability in experimental conditions. | Strictly control all experimental parameters, including temperature, pH, light exposure, and concentration of stressor agents. |
Quantitative Data
While comprehensive quantitative data on the stability of this compound in various solvent systems is limited in publicly available literature, the following table summarizes the stability of this compound in a biological matrix (human plasma) under typical bioanalytical processing and storage conditions.
Table 1: Stability of this compound in Human Plasma
| Condition | Duration | Stability (% of Initial Concentration) |
| Autosampler | 24 hours at 4°C | 95 - 105% |
| Bench Top | 2 hours at Room Temperature | 95 - 105% |
| Freeze-Thaw Cycles | 3 cycles from -80°C to Room Temp | 95 - 105% |
Data is generalized from typical bioanalytical method validation reports for kavalactones.
Experimental Protocols
Protocol: General Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20%. The concentration of the stressor and the duration of the study may need to be adjusted based on preliminary results.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 2 hours.
-
At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 70°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.
-
For solution stability, incubate the stock solution at 60°C and analyze at various time points.
-
-
Photodegradation:
-
Expose the this compound stock solution to direct sunlight or a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified period.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
Analyze both the exposed and control samples at various time points.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or UPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Factors and Pathways Affecting this compound Stability.
References
troubleshooting assay interference from other kava compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kava compounds. Find detailed experimental protocols, data summaries, and visual guides to navigate challenges in your assays.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in your chromatogram when analyzing kava extracts can arise from several sources. One common cause is the isomerization of certain kava compounds, particularly yangonin and flavokawains.[1][2] These compounds can convert between their cis and trans forms, especially when samples are prepared in aqueous or alcoholic solutions, leading to the appearance of extra peaks.[1] Another possibility is the presence of minor kavalactones, such as 5,6-dihydroyangonin (DHY) and 5,6,7,8-tetrahydroyangonin (THY), which may co-elute with or appear close to the major kavalactones if the chromatographic resolution is insufficient.[1]
Q2: I'm having difficulty separating flavokawains from kavalactones. What can I do?
A2: Co-elution of flavokawains and kavalactones is a known challenge. To address this, you can employ specific sample preparation techniques before chromatographic analysis. One effective method is solvent partitioning, where the differential solubility of these compound classes is exploited. For instance, an aqueous-alcoholic solution containing the kava extract can be washed with a non-polar solvent. The more lipophilic flavokawains will preferentially partition into the organic phase, while the kavalactones remain in the aqueous-alcoholic phase.[3] Another approach is cold precipitation, where cooling a concentrated extract solution can cause the less soluble flavokawains to precipitate out.[4]
Q3: My quantitative results for a specific kavalactone are inconsistent across different batches of the same sample. What could be the reason?
A3: Inconsistent quantification can be due to several factors. As mentioned, the isomerization of yangonin can lead to a decrease in the peak area of the primary isomer, affecting its quantification if the isomer peak is not also accounted for.[1][2] To minimize this, it is recommended to prepare your samples fresh in a non-alcoholic solvent like acetonitrile.[1] Matrix effects from other compounds in the kava extract can also suppress or enhance the ionization of the analyte of interest in mass spectrometry-based assays, leading to variability. The use of an internal standard can help to correct for these effects. Additionally, ensure that your extraction procedure is robust and reproducible for all sample batches.
Q4: Can kava compounds interfere with other types of assays?
A4: Yes, there have been reports of kava compounds interfering with non-chromatographic assays. For example, kavain has been shown to cross-react with amphetamine immunoassays, leading to false-positive results.[5] This is due to structural similarities between kavain and the target analyte of the immunoassay. If you are conducting such assays on samples from subjects consuming kava, it is crucial to use a more specific confirmatory method, such as GC-MS or LC-MS, to avoid misinterpretation of the results.[6]
Troubleshooting Guide: Assay Interference
This guide provides a systematic approach to identifying and resolving common interference issues in kava compound analysis.
Problem 1: Poor Peak Resolution and Co-elution
Symptoms:
-
Overlapping peaks for different kavalactones.
-
Inability to accurately quantify individual compounds due to peak overlap.
-
Flavokawain peaks interfering with kavalactone peaks.[1][7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Optimize HPLC/UPLC Method:
-
Column: Ensure you are using a high-resolution column, such as a C18 column, which is effective for separating kavalactones and flavokawains.[1][8]
-
Mobile Phase: Adjust the gradient and composition of your mobile phase. A common mobile phase for kava analysis is a gradient of acetonitrile and water (often with a small amount of acid like formic acid).[9]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[1]
-
-
Check for Minor Kavalactone Interference:
-
Minor kavalactones like DHY and THY can interfere with the quantification of major ones.[1] If you suspect this, use a higher resolution column or adjust your gradient to better separate these minor components.
-
-
Implement Sample Pre-treatment:
-
Use Certified Reference Materials (CRMs):
-
To confirm peak identities and ensure accurate quantification, use a certified reference material mix containing the major kavalactones and flavokawains.
-
Problem 2: Isomerization of Analytes
Symptoms:
-
Appearance of new, unexpected peaks over time.
-
Decrease in the peak area of yangonin or flavokawains in stored samples.
-
Inconsistent quantitative results for these compounds.
Logical Relationship for Prevention:
Caption: Preventing analyte isomerization.
Preventative Measures:
-
Solvent Choice: Prepare your stock and working standard solutions in a non-alcoholic solvent such as acetonitrile.[1]
-
Fresh Preparation: Analyze your samples as soon as possible after preparation to minimize the opportunity for isomerization to occur.[1]
Quantitative Data Summary
The following tables summarize the limits of quantification (LOQs) and recovery data for major kavalactones and flavokawains from a validated UHPLC-UV method.[1]
Table 1: Limits of Quantification (LOQs) for Kava Compounds
| Compound | LOQ (µg/mL) |
| Methysticin | 0.454 |
| Dihydromethysticin (DHM) | 0.480 |
| Kavain | 0.277 |
| Dihydrokavain (DHK) | 0.686 |
| Yangonin | 0.189 |
| Desmethoxyyangonin (DMY) | 0.422 |
| Flavokavain C (FKC) | 0.270 |
| Flavokavain A (FKA) | 0.062 |
| Flavokavain B (FKB) | 0.303 |
Table 2: Spike Recovery of Kavalactones and Flavokavains
| Compound | Spiked Level | Native (µg/mL) ± SD | Average Recovery (%) |
| Methysticin | ~3.0% | 40.16 ± 0.62 | 99.0 - 102.3 |
| This compound (DHM) | ~3.0% | 22.14 ± 0.34 | 99.0 - 102.3 |
| Kavain | ~3.0% | 47.80 ± 0.74 | 99.0 - 102.3 |
| Dihydrokavain (DHK) | ~3.0% | 29.75 ± 0.46 | 99.0 - 102.3 |
| Yangonin | ~3.0% | 36.94 ± 0.57 | 99.0 - 102.3 |
| Desmethoxyyangonin (DMY) | ~3.0% | 14.52 ± 0.22 | 99.0 - 102.3 |
| Flavokavain C (FKC) | ~0.3% | 0.296 ± 0.005 | 98.1 - 102.9 |
| Flavokavain A (FKA) | ~0.3% | 1.27 ± 0.02 | 98.1 - 102.9 |
| Flavokavain B (FKB) | ~0.3% | 1.03 ± 0.02 | 98.1 - 102.9 |
Experimental Protocols
Protocol 1: UHPLC-UV Method for Kavalactone and Flavokawain Quantification
This protocol is adapted from a validated method for the simultaneous analysis of six major kavalactones and three flavokawains.[1]
1. Sample Preparation:
-
Weigh an appropriate amount of ground kava root or extract.
-
Suspend the sample in a 70:30 mixture of methanol and water.
-
Sonicate for 60 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter.
-
Note: For standards and samples, to avoid isomerization, prepare in acetonitrile and analyze promptly.[1]
2. Chromatographic Conditions:
-
Column: Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm.[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.
-
Column Temperature: 60 °C.[1]
-
Detection: UV detector, with wavelengths set appropriately for kavalactones and flavokawains.
3. Data Analysis:
-
Use external standards of the six major kavalactones and three flavokavains to create calibration curves.[1]
-
Quantify the compounds in the samples by comparing their peak areas to the calibration curves.
Signaling Pathways
Kava compounds are known to interact with several cellular signaling pathways, which is relevant for researchers in drug development.
Kavalactone-Mediated Neuroprotection
Caption: Neuroprotective pathway of kavalactones.[10]
Kavalactones can induce neuroprotective effects through the activation of the Nrf2 pathway.[10] This involves the phosphorylation of ERK, which is upstream of Nrf2 activation. Activated Nrf2 translocates to the nucleus, binds to the antioxidant responsive element (ARE), and promotes the expression of downstream antioxidant genes like heme oxygenase-1 (HO-1), ultimately protecting cells from oxidative stress.[10]
Flavokawain B and Inflammatory Signaling
Caption: Flavokawain B's role in inflammatory signaling.[1]
Flavokawain B, a compound sometimes associated with kava's potential hepatotoxicity, has been shown to induce oxidative stress by modulating the IKK/NF-κB and MAPK signaling pathways.[1][11] This highlights the importance of accurately quantifying individual kava compounds to understand the overall biological effect of an extract.
References
- 1. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]
- 4. WO1992004036A1 - Kava extract, method of preparing the extract, and its use - Google Patents [patents.google.com]
- 5. Kavain Interference with Amphetamine Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9+ Kava & Drug Tests: Will Kava Show Up? Tips! [jitsi.cmu.edu.jm]
- 7. Simultaneous determination of both kavalactone and flavokawain constituents by different single-marker methods in kava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Dihydromethysticin (DHM)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydromethysticin (DHM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at enhancing the oral bioavailability of this promising kavalactone.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the baseline oral bioavailability of this compound (DHM)?
A1: this compound generally exhibits relatively high systemic exposure and rapid absorption in humans compared to other kavalactones after oral administration of kava extracts.[1][2] Clinical pharmacokinetic studies show that following a single oral dose of a standardized kava extract, DHM is one of the more prominent kavalactones in the plasma, with a time to maximum plasma concentration (Tmax) of about 1-3 hours.[2][3] However, like other kavalactones, its bioavailability can be limited by its poor water solubility.[1]
Q2: What are the primary challenges in enhancing the oral bioavailability of DHM?
A2: The primary challenges for enhancing the oral bioavailability of DHM, a lipophilic compound, include:
-
Poor Aqueous Solubility: DHM is sparingly soluble in water, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Potential for Efflux Transport: While DHM is a known inhibitor of the P-glycoprotein (P-gp) efflux pump, it is not definitively established whether it is also a substrate.[4][5][6] If it is a substrate, P-gp could actively transport DHM out of intestinal cells, reducing its net absorption.
-
First-Pass Metabolism: Like many orally administered compounds, DHM may be subject to metabolism in the gut wall and liver before reaching systemic circulation. This compound is known to induce CYP1A1 and CYP3A enzymes.[1][7]
Formulation Strategies
Q3: What are some promising formulation strategies to improve DHM bioavailability?
A3: Several formulation strategies used for poorly water-soluble drugs could be applied to DHM to potentially enhance its oral bioavailability. These include:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract.[8][9][10][11][12] This increases the surface area for absorption and can enhance lymphatic uptake, bypassing first-pass metabolism.[9][13]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like DHM.[14][15][16][17] They offer advantages such as improved stability, controlled release, and enhanced absorption.[14][17]
-
-
Complexation:
-
Particle Size Reduction:
-
Nanocrystals: Reducing the particle size of DHM to the nanometer range can significantly increase its surface area, leading to faster dissolution.
-
-
Solid Dispersions:
-
Dispersing DHM in an inert hydrophilic carrier at the solid state can enhance its dissolution rate.
-
-
Cocrystals:
-
Forming cocrystals of DHM with a highly soluble coformer can improve its solubility and dissolution properties.
-
Q4: Is there any data on the effectiveness of these formulation strategies for DHM?
A4: To date, there is limited publicly available data specifically on the formulation of DHM using these advanced techniques and their impact on its bioavailability. However, research on a similar compound, dihydromyricetin (DMY), has shown that a salt cocrystal formulation with ciprofloxacin hydrochloride led to an 8-fold increase in relative bioavailability. While chemically distinct from DHM, this result suggests that crystal engineering could be a viable approach.
Experimental Design & Troubleshooting
Q5: How can I assess the intestinal permeability of my DHM formulation in vitro?
A5: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[22][23][24][25] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters like P-gp.[24][25] By measuring the transport of DHM from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[23]
Q6: I am observing low recovery of DHM in my Caco-2 permeability assay. What could be the cause and how can I troubleshoot this?
A6: Low recovery of lipophilic compounds like DHM in Caco-2 assays is a common issue. Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Non-specific binding to plasticware | Use low-binding plates and pipette tips. Consider pre-treating surfaces with a blocking agent. After the experiment, rinse the wells with a buffer and perform an extraction with an organic solvent (e.g., methanol or acetonitrile) to recover any bound compound.[26] |
| Adsorption to the cell monolayer | At the end of the experiment, lyse the cells and quantify the amount of DHM retained within the cells. |
| Poor aqueous solubility in the assay buffer | Incorporate a solubilizing agent in the buffer, such as a small percentage of DMSO or bovine serum albumin (BSA) on the basolateral side.[27] Ensure the final concentration of any solvent does not compromise the integrity of the cell monolayer. |
| Compound instability | Assess the stability of DHM in the assay buffer under the experimental conditions (e.g., 37°C, pH 7.4). |
Q7: My Papp value for DHM is lower than expected. What could be the reason?
A7: A lower-than-expected Papp value for DHM could be due to several factors:
-
Efflux Transporter Activity: Caco-2 cells express P-gp, which could be transporting DHM back into the apical compartment.[24] To investigate this, you can perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. You can also co-administer a known P-gp inhibitor, like verapamil, to see if the A-B permeability of DHM increases.[24]
-
Metabolism by Caco-2 cells: Although primarily a model for absorption, Caco-2 cells do have some metabolic capacity. You can analyze samples from both compartments for DHM metabolites.
-
Compromised Monolayer Integrity: Ensure the integrity of your Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[22][25] TEER values should be within the acceptable range for your cell line and passage number.
Q8: Since DHM is a P-gp inhibitor, could this affect its own absorption?
A8: Yes, this is a critical point to consider. DHM has been shown to inhibit P-gp.[4][5][6] If DHM is also a substrate for P-gp, it could exhibit auto-inhibition of its own efflux. This would mean that at higher concentrations in the gut, DHM could saturate and inhibit its own transport out of the intestinal cells, leading to a non-linear increase in absorption. To investigate this, you could perform concentration-dependent transport studies in your Caco-2 assay.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability of DHM. Optimization may be required based on your specific laboratory conditions and DHM formulation.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Check:
-
Before the transport experiment, measure the TEER of each monolayer using a voltmeter. Only use monolayers with TEER values within the established range for your laboratory (typically >250 Ω·cm²).[22]
3. Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare the DHM dosing solution in the transport buffer. The final concentration should be chosen based on solubility and desired therapeutic relevance. A small amount of a non-toxic solvent like DMSO may be used to aid dissolution, but the final concentration should typically be <1%.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the DHM dosing solution to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, take a sample from the apical compartment.
4. Bidirectional Transport (Basolateral to Apical - B to A) (Optional):
-
To assess active efflux, perform the experiment in the reverse direction by adding the DHM dosing solution to the basolateral compartment and sampling from the apical compartment.
5. Sample Analysis:
-
Quantify the concentration of DHM in all collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (rate of DHM appearance in the receiver compartment).
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of DHM in the donor compartment.
-
-
-
Calculate the efflux ratio (ER) if a bidirectional study was performed:
-
ER = Papp (B-A) / Papp (A-B)
-
Data Summary
Table 1: Pharmacokinetic Parameters of Kavalactones after Oral Administration of a Standardized Kava Extract in Humans
| Kavalactone | Tmax (h) | Relative Systemic Exposure |
| Dihydrokavain | 1-3 | Highest |
| This compound | 1-3 | High |
| Kavain | 1-3 | Moderate |
| Methysticin | 1-3 | Lower |
| Yangonin | 1-3 | Lowest |
Source: Adapted from clinical pharmacokinetic studies.[2][3]
Table 2: Apparent Permeability (Papp) of Kavalactones across Caco-2 Monolayers
| Kavalactone | Papp (x 10⁻⁶ cm/s) |
| Kavain | >42 |
| Dihydrokavain | >42 |
| Methysticin | >42 |
| This compound | >42 |
| Yangonin | >42 |
| Desmethoxyyangonin | >42 |
Source: Data from in vitro Caco-2 permeability studies, indicating that all major kavalactones readily cross the cell monolayer.[23]
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of DHM.
Caption: Putative pathways of DHM absorption and the role of P-glycoprotein efflux.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Extracts and kavalactones of Piper methysticum G. Forst (kava-kava) inhibit P-glycoprotein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Self Emulsifying Drug Delivery Systems: Progress till now | Semantic Scholar [semanticscholar.org]
- 13. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics [apb.tbzmed.ac.ir]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Lipid nanoparticles for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Permeability studies of Kavalactones using a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. enamine.net [enamine.net]
- 26. uu.diva-portal.org [uu.diva-portal.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dihydromethysticin Extraction from Kava Root
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Dihydromethysticin from kava root (Piper methysticum).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
Issue 1: Low Yield of this compound
Q: My extraction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields of this compound can stem from several factors related to the raw material, extraction solvent, and method. Here are some common causes and solutions:
-
Improper Solvent Selection: The polarity of the solvent significantly impacts extraction efficiency. Kavalactones, including this compound, are moderately polar.
-
Suboptimal Extraction Parameters: Temperature, pressure (in Supercritical Fluid Extraction), and extraction time play a crucial role.
-
Solution:
-
Solvent Extraction: Ensure adequate agitation and extraction time. Sonication for around 30 minutes can enhance extraction.
-
Supercritical Fluid Extraction (SFE): Optimize pressure and temperature. For CO2 extraction, pressures of at least 500 bar and temperatures between 45°C and 65°C have been shown to yield high concentrations of kavalactones.[5]
-
-
-
Poor Quality Raw Material: The concentration of this compound varies depending on the kava cultivar, plant age, and part of the root used (crown root vs. lateral roots).
-
Solution: Use mature kava roots (ideally at least five years old) for a higher kavalactone content.[1] The lateral roots tend to have a higher concentration of kavalactones.
-
-
Inadequate Particle Size Reduction: Insufficient grinding of the kava root limits the surface area available for solvent interaction.
-
Solution: Grind the dried kava root to a fine powder (e.g., -40 to +60 mesh) to maximize the extraction efficiency.[5]
-
Issue 2: Co-extraction of Undesirable Compounds
Q: My extract contains a high concentration of unwanted compounds, such as flavokavains. How can I minimize their co-extraction or remove them post-extraction?
A: Flavokavains are yellow compounds that can be co-extracted with kavalactones and may have undesirable skin-sensitizing effects.
-
Solvent Choice: The choice of solvent can influence the co-extraction of these compounds.
-
Solution: While organic solvents are effective for kavalactone extraction, they also extract more flavokavains compared to traditional water extraction.
-
-
Post-Extraction Purification:
-
Solution: A purification step can be employed to reduce the flavokavain content. One method involves dissolving the raw extract in an ethanol/water or acetone/water mixture and then reducing the flavokavain content through cold precipitation.[6][7] Another approach is solvent partitioning between an aqueous-alcoholic phase and an immiscible organic phase (like hexane or chloroform), where flavokavains will concentrate in the organic phase.[6]
-
Issue 3: Degradation of this compound During Processing
Q: I am concerned about the stability of this compound during the extraction and sample preparation process. What conditions can lead to its degradation and how can I prevent it?
A: While this compound is relatively stable, certain conditions can lead to degradation or isomerization of other kavalactones, which might affect the overall extract quality and analytical results.
-
High Temperatures: Excessive heat can potentially degrade kavalactones.
-
Sample Preparation for Analysis: The solvent used for sample preparation before analytical procedures like HPLC can be critical.
Issue 4: Inaccurate Quantification of this compound
Q: My quantitative analysis results for this compound seem inconsistent. What are the common pitfalls in quantification and how can I ensure accuracy?
A: Accurate quantification of this compound relies on a validated analytical method and proper sample handling.
-
Inadequate Chromatographic Separation: Co-elution of this compound with other kavalactones or matrix components can lead to inaccurate quantification.
-
Matrix Effects in Mass Spectrometry: The sample matrix can suppress or enhance the ionization of this compound, leading to erroneous results.
-
Solution: Employ appropriate sample clean-up procedures, such as solid-phase extraction (SPE), or use a matrix-matched calibration curve to compensate for matrix effects.
-
-
Lack of a Certified Reference Standard: Using an uncertified or impure standard for calibration will lead to inaccurate results.
-
Solution: Always use a certified reference standard for this compound for the preparation of calibration curves.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Acetone and ethanol have been shown to be highly effective solvents for extracting a broad range of kavalactones, including this compound.[1][2][3][4] The choice may also depend on the desired purity and the subsequent processing steps.
Q2: Is supercritical fluid extraction (SFE) with CO2 a good method for this compound?
A2: Yes, SFE with CO2 is an excellent method for obtaining a clean and potent kava extract.[10] It is particularly advantageous as it avoids the use of harsh organic solvents.[10] High pressures (at least 500 bar) are recommended for optimal yields.[5]
Q3: How does sonication assist in the extraction process?
A3: Sonication uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, facilitating the release of kavalactones and enhancing the extraction efficiency.[11]
Q4: What is the typical concentration of this compound in kava root?
A4: The concentration of this compound, along with other kavalactones, varies significantly depending on the kava cultivar, age, and growing conditions. It is one of the six major kavalactones, which together can constitute up to 96% of the pharmacologically active compounds in the plant.[1]
Q5: What are the main signaling pathways affected by this compound?
A5: this compound exerts its effects through multiple signaling pathways. It is a positive allosteric modulator of GABA-A receptors, an inhibitor of voltage-gated sodium and calcium channels, and a reversible inhibitor of monoamine oxidase B.[1][12] It has also been shown to induce CYP1A1 via the aryl hydrocarbon receptor (AhR) pathway and affect the NLRC3/PI3K pathway in some cell types.[13][14]
Quantitative Data Summary
Table 1: Comparison of Solvent Extraction Efficiency for Total Kavalactones
| Solvent | Relative Extraction Efficiency | Reference |
| Acetone | High | [1][2][4] |
| Ethanol | High | [1][4] |
| Methanol | Moderate | [1] |
| Chloroform | Moderate | [2] |
| Water | Low to Moderate | [2] |
| Hexane | Low | [1][4] |
Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Kavalactones
| Parameter | Optimized Value | Reference |
| Pressure | ≥ 500 bar | [5] |
| Temperature | 45 - 65 °C | [5] |
| Co-solvent | Not essential for high yield, but ethanol can be used | [5] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
-
Preparation of Kava Root:
-
SFE System Setup:
-
Extraction Process:
-
Introduce a continuous flow of supercritical CO2 through the extraction vessel.[5]
-
The CO2 will act as a solvent, dissolving the kavalactones.
-
-
Separation and Collection:
-
CO2 Recycling:
-
The gaseous CO2 can be re-compressed and recycled for subsequent extractions.[5]
-
Protocol 2: Sonication-Assisted Solvent Extraction of this compound
-
Preparation of Kava Root:
-
Clean, dry, and grind the kava root into a fine powder.
-
-
Solvent Mixture Preparation:
-
Prepare a 60-70% aqueous ethanol solution.
-
-
Extraction:
-
Place 5g of the ground kava root into a glass container.
-
Add 200 mL of the solvent to cover the plant material.
-
Insert a probe-type sonicator into the mixture.
-
Sonicate for 30 minutes.[3] The ultrasonic waves will facilitate the extraction process.
-
-
Filtration and Concentration:
-
After sonication, filter the mixture to separate the liquid extract from the solid plant material.
-
Repeat the extraction process on the plant material two more times with fresh solvent to maximize yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 50-60°C).
-
Protocol 3: UHPLC Quantification of this compound
-
Instrumentation:
-
Mobile Phase:
-
Prepare a gradient elution program using water and isopropanol.[9]
-
-
Standard Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
-
Inject the standards and samples into the UHPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Kava - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Kavalactone content and chemotype of kava beverages prepared from roots and rhizomes of Isa and Mahakea varieties and extraction efficiency of kavalactones using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5296224A - Kava-kava extract, process for the production thereof and use thereof - Google Patents [patents.google.com]
- 7. WO1992004036A1 - Kava extract, method of preparing the extract, and its use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vitalis.ca [vitalis.ca]
- 11. hielscher.com [hielscher.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. fao.org [fao.org]
reducing variability in Dihydromethysticin cell-based assay results
Technical Support Center: Dihydromethysticin Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in cell-based assays involving this compound (DHM).
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values for DHM can stem from several sources of variability. Biological variability is inherent in cell-based assays and can be influenced by the cell line's origin and passage number.[1][2] Technical variability can be introduced at multiple stages of the experimental workflow.
Key factors contributing to this inconsistency include:
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or have become over-confluent can lead to variable responses.[3] It is crucial to use cells within a consistent and low passage number range.
-
Seeding Density: Non-uniform cell seeding across the plate is a major source of error.[3][4] Ensure a homogenous cell suspension and use appropriate pipetting techniques to minimize variability.
-
Reagent Quality and Preparation: Variations in media, supplements, and DHM stock solution preparation can significantly impact results. Always use fresh media and supplements from consistent lots.[3]
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity within the incubator can affect cell growth and drug response.[4][5]
-
Assay Protocol Execution: Minor deviations in incubation times, pipetting techniques, and washing steps can introduce significant variability.[6][7]
Q2: I am observing significant edge effects in my 96-well plates. How can I mitigate this?
A2: Edge effects, where cells in the outer wells of a microplate behave differently than those in the inner wells, are a common issue. This is often due to increased evaporation in the peripheral wells, leading to changes in media concentration and temperature.
To minimize edge effects:
-
Plate Hydration: Do not use the outer wells for experimental samples. Instead, fill them with sterile water, PBS, or media to create a humidity barrier.[8]
-
Incubation: Use a hydration chamber inside the incubator to maintain consistent humidity across the plate.[8]
-
Plate Shaking: If appropriate for your cell type, gentle and consistent shaking can help to evenly distribute media and reduce temperature gradients.
-
Randomized Plate Layout: While not eliminating the effect, randomizing the placement of samples and controls can help to distribute the error across the plate.
Q3: My positive and negative controls are not performing as expected. What should I check?
A3: Control failure is a critical indicator of assay problems.
-
For Negative Controls (Vehicle-Treated Cells): If you observe unexpected cell death or low viability, it could be due to issues with the vehicle (e.g., DMSO concentration), contamination, or poor cell health.
-
For Positive Controls (Compound with Known Effect): If the positive control shows a weaker than expected effect, it may indicate a problem with the compound's potency, incorrect dilution, or that the cells have developed resistance.
In both cases, it is essential to re-evaluate cell health, reagent preparation, and the overall experimental setup.
Q4: What is the primary mechanism of action for this compound that I should be aware of when designing my assay?
A4: this compound (DHM) is a kavalactone from the kava plant with diverse biological activities.[9][10] Its mechanisms of action are complex and can influence various cellular processes. Notably, DHM has been shown to:
-
Inhibit proliferation, migration, and invasion of cancer cells.[11]
-
Promote apoptosis and cell cycle arrest.[11]
-
Modulate the NLRC3/PI3K signaling pathway.[11]
-
Act as a GABAA receptor positive allosteric modulator.[12]
-
Inhibit voltage-gated sodium and L-type voltage-gated calcium channels.[9]
-
Induce liver enzymes through the aryl hydrocarbon receptor.[12]
Understanding these mechanisms is crucial for selecting appropriate cell lines and endpoints for your assay. For instance, if you are studying DHM's anti-cancer properties, you might focus on proliferation or apoptosis assays in relevant cancer cell lines.[11]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during this compound cell-based assays.
Guide 1: High Well-to-Well Variability in Cytotoxicity Assays
| Symptom | Potential Cause | Recommended Action |
| Inconsistent absorbance/fluorescence readings in replicate wells. | Non-uniform cell seeding. | 1. Ensure a single-cell suspension before seeding. 2. Use reverse pipetting techniques for better volume consistency. 3. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow even cell settling. |
| Pipetting errors. | 1. Calibrate pipettes regularly. 2. Use fresh pipette tips for each replicate. 3. Be consistent with the speed and pressure of pipetting.[6][7] | |
| Air bubbles in wells. | 1. Inspect wells for bubbles after adding reagents. 2. Use a sterile needle or pipette tip to gently pop any bubbles.[6] | |
| Incomplete mixing of reagents. | 1. Gently tap or vortex plates after reagent addition to ensure thorough mixing. |
Guide 2: Low Signal-to-Noise Ratio
| Symptom | Potential Cause | Recommended Action |
| Weak signal from treated cells, making it difficult to distinguish from background. | Suboptimal cell number. | 1. Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal within the linear range of the assay.[3] |
| Assay timing is not optimal. | 1. Conduct a time-course experiment to identify the incubation period that yields the maximum signal window. | |
| Incorrect assay choice for the endpoint. | 1. Consider using a more sensitive assay. For example, luminescence-based assays often have a higher signal-to-noise ratio than colorimetric or fluorescent assays.[4] | |
| DHM interference with assay chemistry. | 1. Run a control with DHM in cell-free media to check for any direct interaction with the assay reagents. |
Experimental Protocols & Data
Protocol 1: General Cytotoxicity Assay using a Resazurin-based Reagent
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Dilute cells to the desired seeding density in pre-warmed complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Further dilute the compound in complete growth medium to the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Resazurin Staining:
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Table 1: Example this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) - Low Variability | IC50 (µM) - High Variability |
| Colon Cancer Cell Line | Resazurin | 72 | 25.3 ± 2.1 | 30.5 ± 9.8 |
| Breast Cancer Cell Line | ATP-based | 72 | 38.7 ± 3.5 | 45.2 ± 12.3 |
| Lung Cancer Cell Line | Resazurin | 48 | 45.1 ± 4.2 | 55.9 ± 15.1 |
Note: The "High Variability" data illustrates the potential impact of inconsistent experimental execution.
Visualizations
This compound Signaling Pathway
Caption: this compound's inhibitory effect on cell proliferation via the NLRC3/PI3K pathway.
Troubleshooting Workflow for High Assay Variability
Caption: A systematic workflow for troubleshooting high variability in cell-based assays.
Experimental Workflow for a DHM Cytotoxicity Assay
Caption: A typical experimental workflow for assessing this compound's cytotoxicity.
References
- 1. cellgs.com [cellgs.com]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. bioivt.com [bioivt.com]
- 8. marinbio.com [marinbio.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
strategies to minimize Dihydromethysticin precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Dihydromethysticin (DHM) precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHM) and why is it difficult to dissolve in culture media?
A1: this compound is a natural kavalactone found in the kava plant (Piper methysticum) with known anxiolytic, analgesic, and anticancer properties[1][2]. Like other kavalactones, DHM is a lipophilic molecule and is poorly soluble or practically insoluble in aqueous solutions such as cell culture media[3]. This can lead to precipitation when transferring the compound from a concentrated stock solution into your experimental media.
Q2: My DHM, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why does this happen and how can I prevent it?
A2: This is a common issue known as solvent-shifting precipitation. When a concentrated DMSO stock of a hydrophobic compound like DHM is diluted into an aqueous culture medium, the abrupt change in solvent polarity causes the compound to fall out of solution[4].
Here are several strategies to prevent this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions. A stepwise dilution process can prevent a sudden, drastic change in solvent polarity[5].
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the DHM stock solution. Temperature fluctuations can significantly affect compound solubility[4].
-
Slow Addition and Mixing: Add the DHM stock solution dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid and thorough mixing[6].
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally below 0.5%, as higher concentrations can be cytotoxic to cells[5]. For sensitive cell lines, a concentration of 0.1% or lower is recommended.
Q3: What is the recommended solvent for making a DHM stock solution?
A3: The most common and recommended solvent for preparing a DHM stock solution is dimethyl sulfoxide (DMSO)[1][7][8][]. DHM is highly soluble in DMSO, with concentrations of up to 100 mg/mL (361.95 mM) being achievable[7]. It is also reported to be soluble in ethanol and chloroform[3][8].
Q4: How should I store my DHM stock solution?
A4: DHM stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][7]. It is also recommended to protect the stock solution from light[1][7]. To avoid repeated freeze-thaw cycles, which can promote precipitation and degradation, it is best to aliquot the stock solution into smaller, single-use volumes[1][7].
Q5: Can I use solubilizing agents to improve DHM's solubility in my culture medium?
A5: Yes, using solubilizing agents is a highly effective strategy. Common options include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in cell culture[1][11].
-
Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) and Pluronic® F-68 can be used at low, non-toxic concentrations to aid in the solubilization of hydrophobic compounds[6][12][13][14].
-
Co-solvents: For in vivo studies, and adaptable for in vitro use, formulations with co-solvents like PEG300 are used to improve solubility[1][8].
It is crucial to test the compatibility and potential cytotoxicity of any solubilizing agent with your specific cell line and experimental assays.
Q6: Does the type of cell culture medium or the presence of serum affect DHM solubility?
A6: Yes, the composition of the cell culture medium can impact compound solubility. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with your compound[4]. The presence of serum proteins, like albumin, can sometimes help to keep hydrophobic compounds in solution[6]. However, interactions with other media components, such as calcium and phosphate ions, can sometimes lead to the formation of insoluble precipitates[15]. If you encounter persistent precipitation, it may be beneficial to test the solubility of DHM in different base media, if your experimental design allows.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately after adding DHM stock to media | Rapid change in solvent polarity. | Add the DHM stock solution dropwise while gently vortexing the pre-warmed (37°C) media. Consider a serial dilution approach.[4][6] |
| High final concentration of DHM. | Determine the maximum soluble concentration of DHM in your specific media using a solubility assay (see Experimental Protocols). | |
| Temperature difference between stock and media. | Ensure both the stock solution and the culture medium are at the same temperature (e.g., 37°C) before mixing.[6] | |
| Precipitate forms over time in the incubator | DHM concentration is at the limit of its kinetic solubility. | Lower the final concentration of DHM in your experiment. |
| pH shift in the medium due to cell metabolism. | Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator.[4][6] | |
| Instability of DHM in the aqueous environment. | Prepare fresh working solutions of DHM for each experiment and use them immediately. | |
| Inconsistent experimental results | Micro-precipitation not visible to the naked eye. | Centrifuge the prepared media at high speed and use the supernatant for your experiments. Visually inspect for precipitates under a microscope. |
| Adsorption of DHM to plasticware. | Consider using low-adhesion microplates or glassware. | |
| Cell toxicity observed at expected non-toxic DHM concentrations | Cytotoxicity from the solvent (DMSO). | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Run a vehicle control (media with the same DMSO concentration but no DHM). |
| Cytotoxicity from the solubilizing agent. | If using cyclodextrins or surfactants, perform a dose-response experiment to determine the maximum non-toxic concentration of the agent for your cell line. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility | Notes |
| DMSO | ≥ 100 mg/mL (361.95 mM) | Sonication or gentle warming may be needed.[7] |
| Ethanol | Soluble | Quantitative data not readily available.[8] |
| Chloroform | Soluble | Quantitative data not readily available.[3] |
| Water | Slightly soluble | Quantitative data not readily available.[16] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (9.05 mM) | A clear solution can be achieved.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.05 mM) | A clear solution can be achieved.[1] |
Experimental Protocols
Protocol 1: Preparation of a DHM Stock Solution in DMSO
-
Bring the vial of powdered DHM and a bottle of anhydrous, cell culture-grade DMSO to room temperature.
-
Under sterile conditions, add the appropriate volume of DMSO to the DHM vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the vial for 1-2 minutes to dissolve the DHM completely. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Once the DHM is fully dissolved, creating a clear solution, aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
-
Prepare a 10 mM stock solution of DHM in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the DHM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
In a separate clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium (with serum, if applicable) to each well.
-
Using a multichannel pipette, transfer 2 µL of each DHM dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include a positive control (a known poorly soluble compound) and a negative control (medium with 1% DMSO only).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 24, or 48 hours).
-
Assess for precipitation either visually, by microscopy, or by measuring the absorbance or light scattering at a wavelength of 600-700 nm using a plate reader.
-
The highest concentration of DHM that does not show a significant increase in turbidity compared to the negative control is considered the kinetic solubility under your experimental conditions.
Protocol 3: Preparing DHM Working Solutions with a Solubilizing Agent (HP-β-CD)
-
Prepare a concentrated stock solution of HP-β-CD in your base cell culture medium (e.g., 100 mM).
-
Prepare a 10 mM stock solution of DHM in 100% DMSO.
-
To prepare a 100 µM DHM working solution, first add the required volume of the HP-β-CD stock solution to your culture medium to achieve a final HP-β-CD concentration that is non-toxic to your cells (typically in the low mM range).
-
Then, add the 10 mM DHM stock solution to the medium containing HP-β-CD to reach the final 100 µM concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Gently mix and visually inspect for any precipitation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | P450 | TargetMol [targetmol.com]
- 10. alzet.com [alzet.com]
- 11. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Buy (+)-Dihydromethysticin Analytical Standard at Best Price, High Purity Off-White Solid [nacchemical.com]
addressing inconsistencies in Dihydromethysticin research findings
Welcome to the technical support center for Dihydromethysticin (DHM) research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of DHM studies. Here, we address common inconsistencies and challenges encountered during experimentation by providing troubleshooting guides, detailed experimental protocols, and clear data presentations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the plasma concentrations of this compound (DHM) in our animal studies, leading to inconsistent efficacy results. What could be the cause and how can we mitigate this?
A1:
Significant inter-individual variability in the pharmacokinetics of kavalactones, including DHM, is a documented issue.[1] This variability can stem from several factors:
-
Low Aqueous Solubility: DHM has poor solubility, which can lead to variable absorption from the gastrointestinal tract.
-
Formulation and Vehicle: The formulation and delivery vehicle used for oral administration can significantly impact DHM's dissolution and subsequent absorption.
-
Gastrointestinal Factors: Individual differences in gastric pH, gut motility, and intestinal transit time can affect the rate and extent of DHM absorption.
-
Metabolism: While DHM is a metabolite of methysticin, it also undergoes further metabolism. Genetic polymorphisms in metabolizing enzymes within your animal model could contribute to pharmacokinetic variability.
Troubleshooting Guide:
-
Optimize Formulation:
-
Solubilizing Agents: Consider using solubilizing agents, such as Cremophor EL or Solutol HS 15, in your vehicle. Conduct preliminary solubility studies to determine the optimal concentration.
-
Particle Size Reduction: Micronization or nano-milling of the DHM powder can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Formulating DHM as an amorphous solid dispersion with a suitable polymer can improve its dissolution rate and bioavailability.
-
-
Standardize Administration Protocol:
-
Fasting State: Administer DHM to animals in a fasted state to minimize the influence of food on absorption. A study on a standardized kava product noted a significant reduction in the absorption of kavalactones with food.[1]
-
Route of Administration: For initial efficacy studies where minimizing pharmacokinetic variability is crucial, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption-related issues. However, be aware that this will alter the metabolic profile compared to oral administration.
-
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling:
-
Conduct a pilot PK study in your specific animal model to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Use this data to establish a PK/PD relationship, which can help in interpreting efficacy data in the context of drug exposure.
-
Q2: Our in vitro studies on the anti-cancer effects of DHM are showing conflicting results in different cell lines. Why might this be the case?
A2:
The observed discrepancies in DHM's in vitro anti-cancer effects across different cell lines can be attributed to several factors related to its mechanism of action and the specific molecular characteristics of the cell lines.
-
Differential Expression of Molecular Targets: DHM has been shown to exert its effects through various signaling pathways. For instance, in colorectal cancer cells, its inhibitory effects have been linked to the NLRC3/PI3K pathway.[2] In the context of lung cancer prevention, its mechanism involves the reduction of specific DNA adducts like O6-methylguanine.[3][4][5] The expression levels of key proteins in these pathways can vary significantly between different cancer cell lines, leading to differential sensitivity to DHM.
-
Metabolic Capacity of Cell Lines: Cell lines possess varying levels of metabolic enzymes, such as Cytochrome P450s (CYPs). DHM is known to interact with CYP enzymes; for example, it induces CYP3A23 and CYP1A1.[6][7][8] The metabolic conversion of DHM or its effect on other metabolic pathways within the cell could differ, leading to inconsistent outcomes.
-
Cellular Uptake and Efflux: Differences in the expression of drug transporters could lead to variations in the intracellular concentration of DHM, thereby affecting its efficacy.
Troubleshooting Guide:
-
Characterize Your Cell Lines:
-
Before initiating efficacy studies, perform baseline characterization of your cell lines for the expression of key proteins in the signaling pathways of interest (e.g., NLRC3, PI3K/Akt components, AhR).
-
Assess the expression and activity of relevant CYP enzymes (e.g., CYP1A1, CYP3A family) in your chosen cell lines.
-
-
Concentration-Response and Time-Course Studies:
-
Perform detailed concentration-response studies to determine the IC50 values for DHM in each cell line.
-
Conduct time-course experiments to understand the kinetics of DHM's effects on cell proliferation, apoptosis, and relevant signaling pathways.
-
-
Mechanism-Specific Assays:
-
If investigating anti-cancer effects, include assays that directly measure the modulation of the suspected target pathway (e.g., Western blotting for phosphorylated Akt, reporter assays for AhR activation).
-
Q3: We are concerned about the potential hepatotoxicity of DHM in our long-term animal studies, given the history of kava-related liver injury. How can we design our experiments to address this?
A3:
While kava extracts have been associated with hepatotoxicity, evidence suggests that DHM may not be the causative agent. A study in C57BL/6 mice indicated that flavokawains A and B, other components of kava, potentiated acetaminophen-induced hepatotoxicity, whereas DHM did not show this effect.[9] Furthermore, a 17-week safety study of DHM in A/J mice at a dose ten times its minimum effective dose for lung cancer prevention revealed no adverse effects.[5]
Experimental Design Recommendations:
-
Include Positive and Negative Controls:
-
Positive Control: A known hepatotoxicant (e.g., acetaminophen at a high dose) should be included to validate the sensitivity of your animal model to liver injury.
-
Vehicle Control: A group receiving only the vehicle will serve as the baseline.
-
Comparative Kava Fractions: If resources permit, include groups treated with a full kava extract and a flavokawain-rich fraction to compare against the effects of purified DHM.
-
-
Comprehensive Monitoring of Hepatotoxicity:
-
Serum Biomarkers: Collect blood samples at multiple time points to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: At the end of the study, perform a thorough histopathological examination of liver tissues by a qualified pathologist. Look for signs of necrosis, inflammation, and steatosis.
-
Liver Weight: Record the liver-to-body weight ratio.
-
-
Dose-Response Assessment:
-
Test a range of DHM doses, including a high dose that is a multiple of the anticipated efficacious dose.
-
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Kavalactones in Healthy Volunteers (Single 225 mg Dose)
| Kavalactone | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Dihydrokavain | 165.3 ± 94.2 | 1.5 ± 0.5 | 843.2 ± 481.4 |
| This compound | 102.1 ± 55.8 | 1.8 ± 0.7 | 635.4 ± 349.1 |
| Kavain | 85.6 ± 45.1 | 1.4 ± 0.4 | 342.5 ± 187.6 |
| Methysticin | 44.7 ± 23.9 | 1.9 ± 0.8 | 298.7 ± 165.2 |
| Yangonin | 15.2 ± 8.7 | 2.1 ± 0.9 | 101.3 ± 62.4 |
Data adapted from a clinical pharmacokinetic study of kavalactones. Significant inter-individual variability was observed.[1]
Table 2: In Vivo Efficacy of DHM in Preventing NNK-Induced Lung Tumorigenesis in A/J Mice
| Treatment Group | Dose (mg/g of diet) | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | % Reduction in Multiplicity |
| NNK Control | - | 100 | 18.5 ± 4.2 | - |
| (+)-DHM | 0.5 | 60 | 0.6 ± 0.5 | 97.1 |
| (+)-DHM | 0.05 | 60 | 0.6 ± 0.5 | 97.1 |
| (±)-DHM | 0.5 | 0 | 0 | 100 |
| (+)-Dihydrokavain | 0.5 | 100 | 19.2 ± 5.1 | 0 |
Data from a study demonstrating the chemopreventive efficacy of DHM.[3][5] Note the high efficacy of DHM and the lack of efficacy of the structurally similar dihydrokavain.
Experimental Protocols & Visualizations
Protocol: Induction of CYP1A1 by DHM in Hepa1c1c7 Cells
This protocol is based on methodologies described in studies investigating the interaction of kavalactones with CYP enzymes.[7][8]
-
Cell Culture: Culture Hepa1c1c7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of DHM (e.g., 0-25 µM) or a vehicle control (e.g., DMSO) for 24 hours. A positive control, such as 2,3,7,8-tetrachlorodibenzodioxin (TCDD), should be included.
-
RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the fold change in CYP1A1 mRNA expression relative to the vehicle control using the ΔΔCt method.
-
-
EROD Assay (CYP1A1 Activity):
-
In a parallel plate, treat cells as described above.
-
After 24 hours, replace the medium with a medium containing 7-ethoxyresorufin.
-
Incubate for a defined period and then measure the fluorescence of the product, resorufin, in the medium or cell lysate.
-
Caption: Experimental workflow for determining DHM-mediated induction of CYP1A1.
Signaling Pathway: Proposed Mechanisms of DHM Action
This compound has been implicated in several signaling pathways, which may vary depending on the cellular context and pathological condition being studied.
Caption: Overview of proposed signaling pathways modulated by this compound.
References
- 1. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavokawains a and B in kava, not this compound, potentiate acetaminophen-induced hepatotoxicity in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthetic Dihydromethysticin Yields
Welcome to the technical support center for the synthesis of Dihydromethysticin (DHM). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of their DHM reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound (DHM)?
A1: The most prevalent synthetic strategies for DHM and related kavalactones, such as methysticin, typically commence with piperonal. A common sequence involves:
-
Wittig Reaction: To extend the carbon chain of piperonal and introduce a double bond, forming a cinnamaldehyde derivative.
-
Aldol Condensation: Reaction of the resulting aldehyde with a ketone, like ethyl acetoacetate, to form a key intermediate.
-
Cyclization and Decarboxylation: Formation of the characteristic α-pyrone ring of the kavalactone scaffold.
-
Methylation: Introduction of the methoxy group at the C4 position.
-
Reduction: Catalytic hydrogenation of the double bond in the side chain of the related compound methysticin can also yield DHM.[1]
Q2: What is a typical overall yield for the synthesis of a kavalactone like (±)-methysticin?
A2: A reported four-step synthesis of (±)-methysticin starting from piperonal achieves an overall yield of 51%.[2][3][4] This multi-step process involves two extractions and a final chromatographic purification.[1][2][4] It is important to note that many older synthetic routes for kavalactones suffer from low overall yields and require extensive purification.[1]
Q3: Can this compound be synthesized from Methysticin?
A3: Yes, (±)-Dihydromethysticin can be synthesized from (±)-methysticin through the selective reduction of the 7,8-alkenyl functional group via catalytic hydrogenation.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in DHM synthesis.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield in Wittig reaction | - Unstable ylide: The phosphorus ylide may be degrading before it can react with the aldehyde. - Steric hindrance: The aldehyde or the ylide may be sterically hindered, slowing down the reaction. - Incorrect base: The base used to deprotonate the phosphonium salt may not be strong enough or may be incompatible with other functional groups.[5] - Side reactions: Formation of byproducts such as 5-(1,3-benzodioxol-5-yl)-2E,4E-pentadienal can occur.[2] | - In situ generation: Generate the ylide in situ and add the aldehyde immediately. - Choice of base: Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride for non-stabilized ylides. For stabilized ylides, weaker bases like sodium carbonate can be used.[5] - Solvent: Use an aprotic solvent like THF or ether.[5] - One-pot procedure: Consider a one-pot synthesis to minimize handling and potential degradation of intermediates.[2] |
| Low yield in Aldol condensation | - Incorrect base/catalyst: The choice of base or catalyst is crucial for promoting the condensation and preventing side reactions. - Reaction temperature: Temperature can significantly affect the reaction rate and selectivity. - Dehydration of aldol adduct: The initial aldol adduct may be unstable and dehydrate under the reaction conditions. | - Optimize base: Screen different bases such as sodium hydride followed by n-butyllithium to generate the dianion of the ketone.[2] - Temperature control: Perform the reaction at low temperatures (e.g., -55 °C to 0 °C) to control the reaction rate and minimize side reactions.[2][6] - Solvent: Use an anhydrous aprotic solvent like THF. |
| Inefficient Cyclization/Lactonization | - Unfavorable equilibrium: The cyclization reaction may be reversible and not favor the product. - Steric hindrance: The intermediate may be sterically hindered, making cyclization difficult. | - Catalyst: Use a catalyst like anhydrous potassium carbonate in methanol to drive the lactonization.[2][7] - Removal of water: Ensure anhydrous conditions to favor the formation of the lactone. |
| Incomplete Methylation | - Inactive methylating agent: The methylating agent may have degraded. - Steric hindrance: The hydroxyl group may be sterically hindered. | - Choice of methylating agent: Use a reactive methylating agent like dimethyl sulfate.[2] - Base: Use a non-nucleophilic base like potassium carbonate in a solvent like acetone.[2] |
| Low yield after Purification | - Product loss during extraction: The product may have some solubility in the aqueous phase. - Product degradation on silica gel: The product may be unstable on silica gel during column chromatography. - Co-elution with impurities: It may be difficult to separate the product from closely related impurities. | - Extraction: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery. - Chromatography: Use a less acidic stationary phase or deactivate the silica gel with a small amount of triethylamine in the eluent. Consider alternative purification methods like preparative HPLC.[8][9][10] |
Key Experimental Protocols
Protocol 1: Synthesis of (±)-Methysticin (Adaptable for DHM Precursor)
This four-step protocol describes the synthesis of (±)-methysticin, which can be a precursor to (±)-Dihydromethysticin via catalytic hydrogenation.
Step 1: One-Pot Synthesis of (E)-3,4-Methylenedioxycinnamaldehyde [2]
-
To a solution of (1,3-dioxolan-2-yl)methyl triphenylphosphonium bromide in dry THF at 0 °C under a nitrogen atmosphere, add lithium methoxide in methanol dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of piperonal in dry THF and heat the reaction mixture to 70 °C.
-
After the reaction is complete (monitored by TLC), cool the mixture and add 1N HCl to hydrolyze the acetal.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude aldehyde, which can be used in the next step without further purification.
Step 2: Aldol Condensation [2]
-
To a suspension of sodium hydride in dry THF at 0 °C, add ethyl acetoacetate dropwise.
-
After hydrogen evolution ceases, cool the solution to -5 °C and add n-butyllithium dropwise to form the dianion.
-
Cool the mixture to -55 °C and add a solution of (E)-3,4-methylenedioxycinnamaldehyde in dry THF.
-
Stir the reaction at -55 °C and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude δ-hydroxy-β-ketoester.
Step 3: Lactonization [2]
-
Dissolve the crude δ-hydroxy-β-ketoester in methanol.
-
Add anhydrous potassium carbonate and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude lactone.
Step 4: Methylation to (±)-Methysticin [2]
-
Dissolve the crude lactone in acetone.
-
Add anhydrous potassium carbonate and dimethyl sulfate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain (±)-methysticin.
Protocol 2: Catalytic Hydrogenation of (±)-Methysticin to (±)-Dihydromethysticin
A general procedure for the reduction of the side-chain double bond:
-
Dissolve (±)-methysticin in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain crude (±)-Dihydromethysticin.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Yields for (±)-Methysticin Synthesis
| Step | Reaction | Reported Yield |
| 1-4 | Overall Synthesis | 51%[2][3][4] |
Note: Specific yields for each step were not detailed in the reviewed literature, but the overall yield provides a benchmark for the synthesis of the kavalactone core structure.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. [PDF] Economically viable efficient synthesis of (±)-methysticin: A component in kava potentially responsible for its cancer chemopreventive activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reagents - Wikipedia [en.wikipedia.org]
- 6. Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography separation and purification of cacao (Theobroma cacao L.) procyanidins according to degree of polymerization using a diol stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparing the anticancer potency of Dihydromethysticin and methysticin
An objective comparison of the anticancer potencies of Dihydromethysticin (DHM) and Methysticin reveals distinct mechanisms of action and varying efficacy depending on the cancer type and the specific molecular targets. While both kavalactones, derived from the kava plant (Piper methysticum), exhibit anticancer properties, their potency and signaling pathways differ significantly. This guide provides a comprehensive comparison based on available experimental data.
Quantitative Comparison of Anticancer Potency
The following tables summarize the key quantitative data from studies evaluating the anticancer effects of this compound and Methysticin.
Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Source |
| This compound | Osteosarcoma (MG-63) | Apoptosis Assay | 93.9% apoptosis at 100 µM | [1] |
| Colorectal Cancer | Proliferation Assay | Inhibits proliferation | [2] | |
| Leukemia (HL-60) | Proliferation Assay | Time- and dose-dependent inhibition | [3] | |
| Methysticin | Lung Adenocarcinoma (A549) | NF-κB Inhibition | IC50 = 0.19 ± 0.01 µg/ml | [4] |
| This compound | Lung Adenocarcinoma (A549) | NF-κB Inhibition | IC50 = 20 ± 3 µg/ml | [4] |
| Methysticin | Oral Squamous Carcinoma (BICR56) | Proliferation Assay | Increased growth at 2.5 & 10 µg/ml | [5] |
Table 2: In Vivo Antitumor Efficacy
| Compound | Animal Model | Cancer Type | Dosage | Effect | Source |
| This compound | A/J Mice | Lung Tumorigenesis | 0.05 mg/g of diet | 97% reduction in adenoma multiplicity | [6][7] |
| This compound | A/J Mice | Lung Tumorigenesis | 0.5 mg/g of diet | 100% adenoma-free | [8] |
| Methysticin | - | - | - | Data not available | - |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and Methysticin are mediated by different signaling pathways.
This compound
This compound has been shown to exert its anticancer effects through multiple pathways:
-
NLRC3/PI3K Pathway: In colorectal cancer, DHM inhibits tumor growth by upregulating the Nucleotide-binding oligomerization domain-like receptor C3 (NLRC3), which in turn suppresses the Phosphoinositide 3-kinase (PI3K) pathway.[2]
-
PI3K/Akt Pathway: In osteosarcoma, DHM induces apoptosis by modulating the PI3K/Akt signaling cascade.[1]
-
JAK/STAT Pathway: In leukemia, DHM's anticancer effects are mediated by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3]
-
DNA Damage Reduction: DHM has been shown to be more effective than Methysticin in reducing carcinogenic-induced DNA damage, specifically O6-methylguanine levels.[8]
Caption: Signaling pathways modulated by this compound in different cancers.
Methysticin
Methysticin's primary anticancer activity is attributed to its potent inhibition of the NF-κB signaling pathway.[4]
-
NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IKK complex, which then phosphorylates and triggers the degradation of IκBα. This allows NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of genes involved in cell proliferation and survival. Methysticin inhibits this pathway by preventing the degradation of IκBα and suppressing the elevation of IKKα, p65, and COX-2.[4]
Caption: Mechanism of Methysticin's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Methysticin for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT Assay: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9][10]
-
For MTS Assay: Add the MTS reagent directly to the cell culture medium and incubate for 1-4 hours at 37°C.[9][11]
-
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: General workflow for MTT/MTS cell viability assays.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with different concentrations of the test compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][12]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with primary antibodies specific to the target proteins (e.g., p65, IκBα, Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[4]
Conclusion
On the other hand, this compound demonstrates a broader spectrum of anticancer activity across different cancer types, mediated by multiple signaling pathways.[1][2][3] Its remarkable in vivo efficacy in preventing lung tumorigenesis, coupled with its ability to reduce DNA damage, positions it as a strong candidate for further development as a chemopreventive agent.[6][7][8] The choice between these two kavalactones for therapeutic development would likely depend on the specific cancer type and the underlying molecular drivers of the disease.
References
- 1. This compound kavalactone induces apoptosis in osteosarcoma cells through modulation of PI3K/Akt pathway, disruption of mitochondrial membrane potential and inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of 7,8-dihydromethysticin in human leukemia cells are mediated via cell-cycle dysregulation, inhibition of cell migration and invasion and targeting JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of methysticin as a potent and non-toxic NF-κB inhibitor from kava, potentially responsible for kava's chemopreventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kava constituents exert selective anticancer effects in oral squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Comparative Toxicity Profile of Dihydromethysticin and Other Major Kavalactones
A Guide for Researchers and Drug Development Professionals
Introduction: Kava (Piper methysticum) has a long history of traditional use for its anxiolytic and sedative properties, attributed to a group of psychoactive compounds known as kavalactones. However, concerns regarding potential hepatotoxicity have led to regulatory restrictions in several countries and spurred research into the individual toxicity profiles of its major constituents. This guide provides a comparative analysis of the toxicity of dihydromethysticin (DHM) against other principal kavalactones: kavain, methysticin, yangonin, desmethoxyyangonin (DMY), and dihydrokavain. The focus is on providing quantitative toxicological data, detailed experimental methodologies, and an overview of the implicated signaling pathways to aid researchers in drug development and safety assessment.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of the major kavalactones. It is important to note that direct comparative studies for all six kavalactones under uniform experimental conditions are limited.
Table 1: Acute Toxicity (LD50) of Kavalactones in Mice
| Kavalactone | Administration Route | LD50 (mg/kg) |
| This compound | Intraperitoneal | > 800[1] |
| Kavain | Intraperitoneal | > 800[1] |
| Methysticin | Intraperitoneal | > 800[1] |
| Dihydrokavain | Intraperitoneal | > 800[1] |
| Desmethoxyyangonin | Intraperitoneal | > 800[1] |
| Desmethoxyyangonin | Intravenous | 55[1] |
| Yangonin | Not Found | Not Found |
Note: A study on a mixture of kavain, dihydrokavain, and yangonin did not show teratogenic or embryotoxic effects in rats at doses up to 500 mg/kg[2].
Table 2: In Vitro Cytotoxicity of Kavalactones
| Kavalactone | Cell Line | Assay | Endpoint | IC50 (µg/mL) |
| This compound | Hepa 1c1c7 | Not Specified | Cytotoxicity | 20 ± 3[3] |
| Kavain | Hepa 1c1c7 | Not Specified | Cytotoxicity | 32 ± 3[3] |
| Dihydrokavain | Hepa 1c1c7 | Not Specified | Cytotoxicity | 60 ± 8[3] |
| Methysticin | Hepa 1c1c7 | Not Specified | Cytotoxicity | ~400 (No toxicity observed)[3] |
| Desmethoxyyangonin | Hepa 1c1c7 | Not Specified | Cytotoxicity | 33 ± 7[3] |
| Yangonin | Not Found | Not Found | Not Found | Not Found |
Note: One study indicated that at concentrations up to 100 µM, this compound and desmethoxyyangonin did not significantly affect the viability of HepG2 cells over 8 days, whereas the kava alkaloid pipermethystine was highly cytotoxic[4].
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTS Assay
This protocol is adapted from a study evaluating the cytotoxicity of kava extract and its constituents in mouse hepatoma Hepa1c1c7 cells.
1. Cell Culture and Seeding:
-
Hepa1c1c7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to attach overnight.
2. Treatment with Kavalactones:
-
Stock solutions of individual kavalactones (e.g., this compound, kavain, etc.) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the kavalactones are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of kavalactones. Control wells receive medium with the vehicle (DMSO) only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. Cell Viability Measurement (MTS Assay):
-
Following the incubation period, 20 µL of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
4. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing medium and MTS reagent but no cells.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways in Kavalactone Toxicity
The mechanisms underlying kava-related toxicity are complex and not fully elucidated. However, interactions with drug-metabolizing enzymes and induction of specific signaling pathways are considered key events.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Methysticin and this compound have been identified as potent inducers of the cytochrome P450 enzyme CYP1A1. This induction is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
This pathway highlights a potential mechanism for herb-drug interactions, as the induction of CYP1A1 can alter the metabolism of other co-administered drugs, potentially leading to toxic outcomes.
Proposed General Mechanism of Kava-Induced Hepatotoxicity
The hepatotoxicity associated with kava consumption is likely multifactorial. One proposed mechanism involves the metabolic activation of kavalactones by cytochrome P450 enzymes into reactive metabolites, which can lead to cellular damage.
Discussion and Conclusion
The available data suggests that this compound exhibits a toxicity profile that is generally comparable to or, in some cases, less potent than other major kavalactones. For instance, in terms of NF-κB inhibition, which can be linked to anti-inflammatory and chemopreventive effects, methysticin was found to be significantly more potent than this compound and other tested kavalactones[3]. Cytotoxicity data from the same study indicated that methysticin was virtually non-toxic to Hepa 1c1c7 cells, while this compound, kavain, dihydrokavain, and desmethoxyyangonin showed weak to moderate cytotoxicity[3].
It is crucial to highlight that some research points towards other compounds in kava extracts, such as flavokavain B and the alkaloid pipermethystine, as being more significant contributors to cytotoxicity than the kavalactones themselves[4]. One study demonstrated that this compound did not potentiate acetaminophen-induced hepatotoxicity in mice, whereas flavokavains A and B did[5].
The primary mechanism of toxicity for this compound and methysticin appears to be related to their ability to induce cytochrome P450 enzymes, particularly CYP1A1, through the AhR signaling pathway[6][7][8]. This can lead to significant herb-drug interactions. This compound and desmethoxyyangonin have also been shown to induce CYP3A23[9].
References
- 1. desmethoxyyangonin, 15345-89-8 [thegoodscentscompany.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Identification of methysticin as a potent and non-toxic NF-κB inhibitor from kava, potentially responsible for kava's chemopreventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of kava alkaloid, pipermethystine, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavokawains A and B in Kava, Not this compound, Potentiate Acetaminophen-Induced Hepatotoxicity in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Synthetic versus Natural Dihydromethysticin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of natural (+)-dihydromethysticin (DHM) and its synthetic racemic counterpart, (±)-dihydromethysticin. The information presented is based on experimental data from preclinical studies, with a focus on chemoprevention in a lung cancer model. Detailed experimental protocols and mechanistic insights are provided to support the evaluation of these compounds for research and development purposes.
Comparative Efficacy in Lung Tumorigenesis
A key in vivo study investigated the chemopreventive effects of natural and synthetic DHM on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis in A/J mice.[1] NNK is a potent tobacco-specific carcinogen known to induce lung adenomas and adenocarcinomas.[1] The results demonstrate that both natural and synthetic DHM are highly effective in inhibiting the formation of lung tumors.
Table 1: Comparison of the Efficacy of Natural vs. Synthetic Dihydromethysticin in Reducing NNK-Induced Lung Adenoma Multiplicity in A/J Mice [1]
| Treatment Group | Dose (in diet) | Mean Lung Adenomas per Mouse (± SD) | Reduction in Tumor Multiplicity (%) |
| NNK Control | - | 13.9 ± 6.9 | - |
| Natural (+)-DHM | 0.05 mg/g | 0.6 ± 0.5 | 97 |
| Synthetic (±)-DHM | 0.5 mg/g | 0.0 ± 0.0 | 100 |
Data extracted from Narayanapillai et al., Carcinogenesis, 2014.[1]
The study found that synthetic (±)-DHM was equally as effective as the natural (+)-DHM in this bioassay.[1] Notably, a structurally similar analog, (+)-dihydrokavain (DHK), was completely inactive, highlighting a sharp structure-activity relationship for this chemopreventive effect.[1] Preliminary safety studies over 17 weeks in A/J mice at a dose of 0.5 mg/g of diet, which is at least ten times the minimum effective dose, revealed no adverse effects, suggesting that DHM may not carry the hepatotoxic risks associated with kava.[1]
Impact on Carcinogen-Induced DNA Damage
The chemopreventive efficacy of this compound is closely linked to its ability to reduce the formation of DNA adducts, which are critical initiating events in carcinogenesis. The study by Narayanapillai et al. (2014) also evaluated the effects of natural and synthetic DHM on the levels of O⁶-methylguanine (O⁶-mG), a highly mutagenic DNA adduct induced by NNK.
Table 2: Comparative Effect of Natural and Synthetic this compound on NNK-Induced O⁶-methylguanine (O⁶-mG) DNA Adducts in the Lungs of A/J Mice
| Treatment Group | Dose (in diet) | O⁶-mG (fmol/μmol guanine) |
| NNK Control | - | 180 ± 20 |
| Natural (+)-DHM | 1 mg/g | 60 ± 15 |
| Synthetic (±)-DHM | 1 mg/g | 50 ± 10 |
Approximate values based on graphical data from Narayanapillai et al., Carcinogenesis, 2014.
Both forms of DHM significantly reduced the levels of this key carcinogenic DNA adduct. The study also found that DHM preferentially reduces DNA damage induced by NNAL, a major metabolite of NNK.[1]
Experimental Protocols
NNK-Induced Lung Tumorigenesis Bioassay in A/J Mice
This protocol is based on the methodology described by Narayanapillai et al. (2014).[1]
-
Animal Model: Female A/J mice, which are susceptible to lung tumor development, are used.
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Dietary Administration: The test compounds (natural or synthetic DHM) are incorporated into the powdered diet at the specified concentrations. The control group receives the basal diet.
-
Carcinogen Administration: Two weeks after the initiation of the specialized diets, mice are given a single intraperitoneal (i.p.) injection of NNK (10 µmol in 0.1 ml saline).
-
Tumor Assessment: Sixteen weeks after the NNK injection, the mice are euthanized. The lungs are excised, and the surface lung adenomas are counted.
-
Data Analysis: The tumor multiplicity (average number of tumors per mouse) and tumor incidence (percentage of mice with tumors) are calculated for each group. Statistical analysis is performed to determine the significance of the reduction in tumor multiplicity.
DNA Adduct Analysis
This protocol is a summary of the methods used to quantify DNA adducts.
-
Tissue Collection: Following treatment, lung tissues are collected and immediately frozen.
-
DNA Isolation: DNA is isolated from the lung tissue using standard enzymatic digestion and purification methods.
-
DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleosides.
-
LC-MS/MS Analysis: The levels of specific DNA adducts, such as O⁶-mG, are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of isotopically labeled internal standards.
-
Data Normalization: Adduct levels are typically expressed as femtomoles (fmol) of adduct per micromole (µmol) of the corresponding normal nucleoside (e.g., guanine).
Proposed Mechanism of Action
The primary mechanism by which this compound is thought to exert its chemopreventive effects is through the modulation of carcinogen metabolism and the reduction of DNA damage. Additionally, evidence suggests a DNA damage-independent mechanism involving the suppression of protein kinase A (PKA) signaling.
Pharmacokinetics
Conclusion
Based on the available in vivo data, both natural (+)-dihydromethysticin and synthetic (±)-dihydromethysticin demonstrate potent chemopreventive efficacy against NNK-induced lung tumorigenesis in a preclinical model. Their mechanism of action appears to be multifactorial, involving the inhibition of carcinogen-induced DNA damage and potentially the modulation of cellular signaling pathways. The comparable efficacy of the synthetic racemic mixture to the natural enantiomer suggests that the synthetic route offers a viable and potentially more scalable source for this promising chemopreventive agent. Further studies are warranted to directly compare the pharmacokinetic profiles of natural and synthetic this compound and to explore their efficacy in other preclinical models.
References
- 1. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers [agris.fao.org]
Comparative Neuroprotective Activity of Dihydromethysticin and Dihydrokavain: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective activities of two prominent kavalactones, Dihydromethysticin (DHM) and Dihydrokavain (DHK). While both compounds, derived from the kava plant (Piper methysticum), are recognized for their potential effects on the central nervous system, their neuroprotective profiles and mechanisms of action exhibit notable differences. This guide synthesizes available experimental data to facilitate an objective comparison.
Data Presentation: Summary of Neuroprotective Effects
Direct comparative studies providing quantitative data such as EC50 or IC50 values for the neuroprotective effects of this compound (DHM) and Dihydrokavain (DHK) under the same experimental conditions are limited in the current scientific literature. However, individual studies have investigated their neuroprotective potential in various models. The following table summarizes these findings.
| Compound | Experimental Model | Key Findings | Reference |
| This compound (DHM) | Ischemia (in combination with Methysticin) | Reduced brain infarction in mice. | [1] |
| Tobacco Carcinogen (NNK)-induced lung tumorigenesis | Showed outstanding chemopreventive activity by reducing DNA damage. | [2][3] | |
| Colorectal Cancer Cells | Inhibits proliferation, migration, and invasion; promotes apoptosis. | [4] | |
| Dihydrokavain (DHK) | General Neuropharmacological Assays | Modulates GABAergic activity in the brainstem. | [5] |
| Anti-inflammatory Assays | Inhibits cyclooxygenase (COX) enzymes and reduces TNFα secretion. | [6] | |
| Tobacco Carcinogen (NNK)-induced lung tumorigenesis | Was found to be completely inactive in reducing DNA damage. | [2][3] |
It is crucial to note that a study directly comparing the efficacy of DHM and DHK in a non-neuroprotective model of tobacco carcinogen-induced lung tumorigenesis found that while DHM was highly effective in preventing DNA damage, DHK was completely inactive[2][3]. This suggests potentially significant differences in their mechanisms of action and therapeutic potential that warrant further investigation in neuroprotective contexts.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of neuroprotective agents.
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro assay simulates ischemic conditions in cell culture.
-
Cell Culture: Primary cortical neurons are cultured in a neurobasal medium supplemented with B27 and glutamine.
-
OGD Induction: The culture medium is replaced with a glucose-free DMEM. The cells are then transferred to a hypoxic incubator with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for a specified duration (e.g., 2-4 hours). Control neurons are maintained in a standard incubator with 5% CO₂ and 95% air[7].
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original complete neurobasal medium, and the cells are returned to a standard CO₂ incubator for 24 hours[7].
-
Assessment of Neuroprotection: Cell viability and cytotoxicity are assessed 24 hours after OGD.
-
Cell Viability Assay (e.g., CCK8/WST-8): 10 µL of CCK8 solution is added to each well of a 96-well plate and incubated for 3 hours. The absorbance is measured at 450 nm[7].
-
Cytotoxicity Assay (LDH Release): The activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells is measured. 50 µL of the cell culture supernatant is mixed with an equal volume of CytoTox 96® reagent, and the absorbance is measured according to the manufacturer's instructions[7].
-
NMDA-Induced Excitotoxicity Assay
This assay models neuronal damage caused by excessive glutamate receptor activation.
-
Cell Culture: Primary neurons are cultured as described for the OGD assay.
-
Induction of Excitotoxicity: A stock solution of N-Methyl-D-aspartate (NMDA) is added to the culture medium to a final concentration of 25-40 µM. The cells are incubated for 1 hour[8][9].
-
Recovery: After incubation with NMDA, the neurons are washed with fresh warm, pH-balanced neural basal medium and then returned to the conditioned medium that was saved prior to the treatment. The cells are allowed to recover for 24 hours[8][9].
-
Assessment of Neuroprotection: Cell death is quantified by measuring the amount of LDH released into the culture medium as described in the OGD protocol[8][10]. The cell death rate is expressed as a percentage of the LDH released from treated cells compared to control cells[10].
Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model mimics focal cerebral ischemia (stroke) in rodents.
-
Animal Preparation: Adult male rats or mice are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure (Intraluminal Suture Method):
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cut.
-
A nylon monofilament with a blunted tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA)[11][12].
-
The occlusion is maintained for a specific period (e.g., 90 minutes) for transient ischemia, after which the filament is withdrawn to allow reperfusion. For permanent ischemia, the filament is left in place[13].
-
-
Assessment of Neuroprotection:
-
Infarct Volume Measurement: 24 hours after MCAO, the animal is euthanized, and the brain is removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white[11]. The infarct volume is then calculated.
-
Neurological Deficit Scoring: The degree of neurological impairment is assessed using a standardized scoring system (e.g., a 5-point scale)[12].
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
- 1. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kavalactones and dihydrokavain modulate GABAergic activity in a rat gastric-brainstem preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrokavain - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 9. Preconditioning Doses of NMDA Promote Neuroprotection by Enhancing Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openaccessjournals.com [openaccessjournals.com]
A Comparative Study of the Metabolic Pathways of Major Kavalactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the six major kavalactones found in the kava plant (Piper methysticum): kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin. Understanding the metabolism of these psychoactive compounds is crucial for assessing their therapeutic potential, predicting drug-drug interactions, and elucidating the mechanisms behind kava-related hepatotoxicity.
Executive Summary
The metabolism of kavalactones is a complex process primarily occurring in the liver, mediated by Cytochrome P450 (CYP) enzymes, followed by phase II conjugation reactions. The major metabolic transformations include hydroxylation of the aromatic ring, demethylation of methoxy groups, opening of the lactone ring, and reduction of double bonds.[1] These modifications result in a variety of metabolites, some of which may be pharmacologically active or potentially toxic. The specific CYP isoforms involved in the metabolism of each kavalactone differ, leading to variations in their metabolic profiles and potential for drug interactions.
Comparative Analysis of Metabolic Pathways
The metabolic fate of each major kavalactone is distinct, influencing its pharmacokinetic profile and biological activity. The following sections detail the known metabolic pathways for each compound.
Table 1: Summary of Major Metabolic Reactions for Kavalactones
| Kavalactone | Major Metabolic Reactions | Key Metabolites |
| Kavain | Aromatic hydroxylation, lactone ring opening, double bond reduction, O-demethylation, dehydrogenation.[2][3][4] | p-hydroxykavain, p-hydroxy-7,8-dihydrokavain, 5,6-dehydrokavain, 6-phenyl-5-hexen-2,4-dione, 6-phenyl-3-hexen-2-one.[1][3] |
| Dihydrokavain | Aromatic hydroxylation, lactone ring opening. | 12-hydroxydihydrokavain. |
| Methysticin | Demethylenation of the methylenedioxyphenyl group, hydroxylation.[1] | 11,12-dihydroxykavain-o-quinone.[1] |
| This compound | Demethylenation of the methylenedioxyphenyl group, hydroxylation.[1] | 11,12-dihydroxy-7,8-dihydrokavain-o-quinone.[1] |
| Yangonin | O-demethylation. | 12-desmethylyangonin.[1] |
| Desmethoxyyangonin | Aromatic hydroxylation. | 12-hydroxydesmethoxyyangonin.[1] |
Table 2: Comparative Inhibition of Human Cytochrome P450 Enzymes by Major Kavalactones
| Kavalactone | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Kavain | No significant inhibition.[1][5] | No significant inhibition.[1][5] | IC50: 4.9 µM | No significant inhibition.[1] | No significant inhibition.[1] |
| Dihydrokavain | - | - | IC50: 10 µM | - | - |
| Methysticin | IC50: 12.5 µM | Ki: 5-10 µM, 13.32 µM (MBI), IC50: 16.4 µM | Ki: 5-10 µM, IC50: 0.9 µM | 44% inhibition at 10 µM | 27% inhibition at 10 µM, IC50: 1.5-10.2 µM |
| This compound | - | Ki: 5-10 µM, 69% inhibition at 10 µM | Ki: 5-10 µM, 76% inhibition at 10 µM, IC50: 0.43 µM | - | 54% inhibition at 10 µM |
| Yangonin | - | - | - | - | - |
| Desmethoxyyangonin | Potent inhibitor. | 42% inhibition at 10 µM | IC50: 0.51 µM | - | 40% inhibition at 10 µM |
Metabolic Pathways and Signaling Diagrams
The metabolism of kavalactones is primarily initiated by phase I oxidation reactions catalyzed by CYP enzymes, followed by phase II conjugation for excretion.
Caption: Overview of Kavalactone Metabolism.
Kavain Metabolic Pathway
Kavain undergoes extensive metabolism through various pathways, with CYP2C19 playing a significant role in its bioactivation and hydroxylation.[4][6]
Caption: Major Metabolic Pathways of Kavain.
Methysticin and this compound Metabolism
A key metabolic pathway for methysticin and this compound involves the demethylenation of the methylenedioxyphenyl group, which can lead to the formation of reactive ortho-quinone metabolites.[1] This process is mediated by CYP enzymes.
References
- 1. Inhibition of human cytochrome P450 activities by kava extract and kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methysticin Acts as a Mechanism-Based Inactivator of Cytochrome P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes and Pathways of Kavain Bioactivation and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarlyreview.org [scholarlyreview.org]
Unveiling the Synergistic Potential of Dihydromethysticin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Dihydromethysticin (DHM) with other major kavalactones, the psychoactive compounds found in the kava plant (Piper methysticum). The following data, experimental protocols, and pathway visualizations are intended to inform researchers, scientists, and drug development professionals on the interactive pharmacology of these compounds, particularly concerning their impact on metabolic enzymes and neuronal receptors.
Key Findings:
-
Cytochrome P450 (CYP) Enzyme Modulation: this compound, often in concert with other kavalactones like methysticin and desmethoxyyangonin, demonstrates significant synergistic and additive effects in both the inhibition and induction of key drug-metabolizing CYP enzymes. This highlights the potential for herb-drug interactions and suggests that the effects of whole kava extracts may not be predictable from the study of individual kavalactones alone.
-
Neuronal Receptor Modulation: While the GABAergic activity of kavalactones is well-documented, evidence for synergistic interactions at the GABA-A receptor is an emerging area of research. The available data suggests a complex interplay between different kavalactones in modulating neuronal excitability.
Data Presentation: Comparative Effects of Kavalactones
The following tables summarize the quantitative data on the effects of this compound and other kavalactones on various enzymatic and receptor systems.
Table 1: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Individual Kavalactones
| Kavalactone | CYP Isoform | IC50 (µM) | Reference |
| This compound | CYP2C19 | 0.43 | [1] |
| CYP2C9 | - (69% inhibition at 10 µM) | [2] | |
| CYP3A4 | - (54% inhibition at 10 µM) | [2] | |
| Methysticin | CYP2C19 | 0.93 | [1] |
| CYP2C9 | - (58% inhibition at 10 µM) | [2] | |
| CYP2D6 | - (44% inhibition at 10 µM) | [2] | |
| CYP3A4 | - (27% inhibition at 10 µM) | [2] | |
| Desmethoxyyangonin | CYP2C19 | 0.51 | [1] |
| CYP2C9 | - (42% inhibition at 10 µM) | [2] | |
| CYP3A4 | - (40% inhibition at 10 µM) | [2] | |
| Kavain | CYP2C19 | 4.9 | [1] |
| Dihydrokavain | CYP2C19 | 10 | [1] |
Note: A lower IC50 value indicates greater potency of inhibition.
Table 2: Induction of Human Cytochrome P450 (CYP) Enzymes by Individual Kavalactones
| Kavalactone | CYP Isoform | Fold Induction | Concentration | Reference |
| This compound | CYP1A1 | ~7.9 | 25 µM | [3] |
| CYP3A23 | ~7 | Not Specified | [4] | |
| Methysticin | CYP1A1 | ~10.8 | 25 µM | [3] |
| Desmethoxyyangonin | CYP3A23 | ~7 | Not Specified | [4] |
Note: Fold induction represents the increase in enzyme expression or activity compared to a control.
Table 3: Synergistic Induction of CYP3A23 in Rat Hepatocytes
| Kavalactone(s) | Observation | Reference |
| This compound or Desmethoxyyangonin alone | Marked induction (~7-fold) | [4] |
| Combination of six kavalactones (at non-inductive individual concentrations) | Similar magnitude of induction to individual active kavalactones | [4] |
| Combination of six kavalactones (excluding this compound and/or Desmethoxyyangonin) | Markedly reduced or completely abolished induction | [4] |
This qualitative data strongly suggests an additive or synergistic role of other kavalactones in the induction of CYP3A23 by this compound and Desmethoxyyangonin.[4]
Experimental Protocols
In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the concentration-dependent inhibition of specific CYP isoforms by individual kavalactones or their combinations.
Methodology:
-
Preparation of Reagents:
-
Human Liver Microsomes (HLMs) are used as the source of CYP enzymes.
-
A panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) are prepared.
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared as a cofactor.
-
Individual kavalactones and their combinations are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
-
Incubation:
-
Incubations are performed in a 96-well plate format.
-
Each well contains HLMs, phosphate buffer (pH 7.4), the specific probe substrate, and the test kavalactone(s) at various concentrations.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.
-
The plate is centrifuged to pellet the precipitated protein.
-
-
Analysis:
-
The supernatant, containing the metabolite of the probe substrate, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The amount of metabolite formed is quantified.
-
-
Data Analysis:
-
The percentage of inhibition at each kavalactone concentration is calculated relative to a vehicle control.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
In Vitro Cytochrome P450 (CYP) Induction Assay
Objective: To assess the potential of kavalactones to induce the expression of CYP enzymes in a cellular model.
Methodology:
-
Cell Culture:
-
Cryopreserved primary human hepatocytes or a suitable hepatoma cell line (e.g., HepaRG™ or HepG2) are cultured in collagen-coated plates.
-
-
Treatment:
-
Cells are treated with various concentrations of individual kavalactones or their combinations for a period of 48-72 hours. The treatment medium is typically replaced every 24 hours.
-
A vehicle control (e.g., DMSO) and a known positive control inducer for each CYP isoform (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) are included.
-
-
Assessment of Induction:
-
Enzyme Activity: After the treatment period, the cells are incubated with a specific probe substrate for each CYP isoform of interest. The formation of the metabolite is measured by LC-MS/MS to determine the enzyme activity.
-
mRNA Expression: Alternatively, total RNA is extracted from the cells, and the relative expression levels of the CYP genes are quantified using quantitative real-time PCR (qRT-PCR).
-
-
Data Analysis:
-
The fold induction is calculated by comparing the enzyme activity or mRNA expression in the kavalactone-treated cells to that in the vehicle-treated control cells.
-
EC50 (the concentration that produces 50% of the maximal induction) and Emax (the maximum induction effect) values can be determined from the concentration-response curves.
-
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
Objective: To measure the modulatory effects of kavalactones on GABA-A receptor-mediated ion currents.
Methodology:
-
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing specific subtypes of human GABA-A receptors are cultured on glass coverslips.
-
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes are filled with an internal solution and have a resistance of 3-5 MΩ.
-
The membrane potential is held at a constant voltage (e.g., -60 mV).
-
-
Drug Application:
-
GABA (the natural agonist of the GABA-A receptor) is applied to the cell at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
After a stable baseline GABA-evoked current is established, GABA is co-applied with various concentrations of individual kavalactones or their combinations.
-
-
Data Acquisition and Analysis:
-
The changes in the amplitude, activation, and deactivation kinetics of the GABA-evoked currents in the presence of the kavalactones are recorded and analyzed using specialized software.
-
The potentiation or inhibition of the GABA response is quantified as a percentage change from the control GABA current.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The induction of CYP enzymes by kavalactones is primarily mediated through the activation of nuclear receptors, namely the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for CYP1A1 Induction.
Caption: Pregnane X Receptor (PXR) Signaling Pathway for CYP3A Induction.
Experimental Workflow
Caption: General Experimental Workflow for Assessing Kavalactone Synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methysticin and 7,8-Dihydromethysticin are Two Major Kavalactones in Kava Extract to Induce CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromethysticin Demonstrates More Potent CYP Enzyme Inhibition Than Yangonin in In Vitro Studies
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the inhibitory effects of two major kavalactones, Dihydromethysticin (DHM) and Yangonin, on cytochrome P450 (CYP) enzymes reveals that DHM is a significantly more potent inhibitor of several key drug-metabolizing enzymes. This finding is critical for researchers and drug development professionals assessing the potential for herb-drug interactions with kava-containing products.
This compound has demonstrated potent, concentration-dependent inhibition of multiple CYP isoforms, most notably CYP2C19, with a reported half-maximal inhibitory concentration (IC50) as low as 0.43 µM.[1] In contrast, studies have found Yangonin to be largely ineffective as a CYP inhibitor at the highest concentrations tested.[2] This clear distinction in their inhibitory profiles is crucial for predicting the clinical significance of drug interactions involving these specific kavalactones.
Comparative Inhibitory Effects on Key CYP Isoforms
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Yangonin on major human CYP enzymes. The data are compiled from in vitro studies utilizing human liver microsomes (HLMs) or recombinant human CYP enzymes.
| Cytochrome P450 Isoform | This compound | Yangonin | Reference |
| CYP1A2 | - | No significant inhibition observed | [2] |
| CYP2C9 | 69% inhibition at 10 µM | No significant inhibition observed | [2][3] |
| CYP2C19 | IC50: 0.43 µM; 76% inhibition at 10 µM | No significant inhibition observed | [1][3] |
| CYP2D6 | - | No significant inhibition observed | [2] |
| CYP3A4 | 54% inhibition at 10 µM | No significant inhibition observed | [2][3] |
Note: A lower IC50 value indicates greater inhibitory potency. "-" indicates that specific data was not available in the reviewed sources.
These findings underscore that this compound is a potent inhibitor of CYP2C9 and CYP2C19, and a moderate inhibitor of CYP3A4.[1][3] The potent inhibition of CYP2C19 is particularly noteworthy, as this enzyme is responsible for the metabolism of a wide range of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.
Experimental Protocols for CYP Inhibition Assays
The data presented in this guide are derived from in vitro cytochrome P450 inhibition assays. A generalized experimental protocol for such an assay is as follows:
1. Preparation of Reagents:
-
Human Liver Microsomes (HLMs) or Recombinant CYP Enzymes: These serve as the source of the CYP enzymes.
-
NADPH Regenerating System: This provides the necessary cofactors for CYP enzyme activity.
-
CYP-Specific Probe Substrates: These are compounds that are specifically metabolized by a single CYP isoform, allowing for the measurement of that enzyme's activity.
-
Test Compounds: this compound and Yangonin are dissolved in a suitable solvent, typically DMSO.
-
Positive Control Inhibitors: Known inhibitors for each CYP isoform are used to validate the assay.
-
Buffer Solution: A phosphate buffer (e.g., pH 7.4) is used to maintain optimal enzyme activity.
2. Incubation:
-
The test compound (this compound or Yangonin) at various concentrations is pre-incubated with the HLMs or recombinant CYP enzymes and the NADPH regenerating system in the buffer solution.
-
Following the pre-incubation period, the CYP-specific probe substrate is added to initiate the metabolic reaction.
-
The incubation is carried out at 37°C for a specific duration.
3. Termination of Reaction:
-
The reaction is stopped by the addition of a quenching solution, such as acetonitrile or methanol, which precipitates the proteins.
4. Sample Analysis:
-
The samples are centrifuged to remove the precipitated proteins.
-
The supernatant, containing the metabolite of the probe substrate, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5. Data Analysis:
-
The rate of metabolite formation in the presence of the test compound is compared to the rate in the absence of the inhibitor (vehicle control).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Signaling Pathway of CYP-Mediated Drug Metabolism and Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. The metabolic process, known as the CYP catalytic cycle, involves the activation of molecular oxygen and its incorporation into a substrate.
Inhibitors like this compound can interfere with this cycle through various mechanisms. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. The data suggests that the inhibitory activity of this compound has significant potential to disrupt the metabolism of co-administered drugs that are substrates for the affected CYP enzymes.
References
head-to-head comparison of Dihydromethysticin and flavokavain B toxicity
Head-to-Head Comparison: Dihydromethysticin vs. Flavokavain B Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicological profiles of two prominent kava-derived compounds: this compound (DHM), a kavalactone, and flavokavain B (FKB), a chalcone. While both compounds are constituents of the kava plant (Piper methysticum), emerging research indicates significant differences in their safety profiles, a critical consideration for therapeutic development.
Executive Summary
Flavokavain B is consistently identified as a potent hepatotoxic agent, inducing oxidative stress and apoptosis in liver cells. In contrast, this compound is largely considered non-hepatotoxic and has demonstrated a favorable safety profile in preclinical studies, even at high doses. This guide synthesizes the available experimental data to elucidate the distinct toxicological characteristics of these two compounds.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound and flavokavain B. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Cytotoxicity of this compound and Flavokavain B
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HepG2 (Human Hepatoma) | Cell Viability | No effect on cell viability | Up to 100 µM for 8 days | [1][2] |
| Hepa1c1c7 (Mouse Hepatoma) | Cell Viability | No cell death induced | Up to 100 µM for 24 hours | [3] | |
| Flavokavain B | HepG2 (Human Hepatoma) | MTT Assay | IC50 | 15.3 ± 0.2 µM | [4] |
| L-02 (Human Liver) | MTT Assay | IC50 | 32 µM | [4] | |
| HepG2 (Human Hepatoma) | Calcein-AM Assay | IC50 | 23.2 ± 0.8 µM | [5][6] | |
| MCF-7 (Human Breast Cancer) | MTT Assay | IC50 | 33.8 µM | [7] | |
| MDA-MB-231 (Human Breast Cancer) | MTT Assay | IC50 | 12.3 µM | [7] | |
| A375 (Human Melanoma) | MTT Assay | IC50 | 7.6 µg/mL | [8] | |
| A2058 (Human Melanoma) | MTT Assay | IC50 | 10.8 µg/mL | [8] | |
| HEMn (Normal Human Melanocytes) | MTT Assay | IC50 | 13.9 µg/mL | [8] | |
| HaCaT (Normal Human Keratinocytes) | MTT Assay | IC50 | 12.4 µg/mL | [8] |
Table 2: In Vivo Toxicity of this compound and Flavokavain B in Mice
| Compound | Animal Model | Dosing and Duration | Key Findings | Citation |
| This compound | A/J Mice | 0.5 mg/g of diet for 17 weeks | No adverse effects observed. | [9][10] |
| C57BL/6 Mice | 37.5 mg/kg daily for 2 days, with acetaminophen | Did not potentiate acetaminophen-induced hepatotoxicity. | [11][12] | |
| Flavokavain B | C57BL/6 Mice | 11.5 mg/kg daily for 2 days, with acetaminophen | Significantly potentiated acetaminophen-induced hepatotoxicity. | [11][12] |
| Mice | 25 mg/kg daily for 1 week | Induced massive liver damage, including hepatocellular swelling and inflammatory infiltration. | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assessment
1. Cell Culture:
-
HepG2 (Human Hepatoma Cells): These cells are a widely used model for in vitro hepatotoxicity studies. They were cultured in appropriate media, typically DMEM or MEM, supplemented with fetal bovine serum and antibiotics.
-
Other Cell Lines: As detailed in Table 1, various human cancer and normal cell lines were used to assess the broader cytotoxic profile of the compounds. Culture conditions were optimized for each cell line.
2. Compound Treatment:
-
This compound and flavokavain B were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium was then replaced with fresh medium containing various concentrations of the test compounds or a vehicle control (e.g., 0.1% DMSO).
-
Incubation times varied from 24 hours to 8 days, depending on the study.
3. Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
Calcein-AM Assay: This fluorescence-based assay uses a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the fluorescent calcein. The fluorescence intensity is directly proportional to the number of living cells.
-
Cell Viability Determination: For both assays, the results are typically expressed as a percentage of the viability of the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is then calculated.
In Vivo Hepatotoxicity Assessment in Mice
1. Animal Model:
-
C57BL/6 or A/J mice were used. These strains are commonly employed in toxicology and cancer research.
-
Animals were housed in controlled environments with free access to food and water and were acclimatized before the experiments. All procedures were conducted in accordance with institutional animal care and use committee guidelines.
2. Dosing and Administration:
-
This compound: Administered as a dietary supplement (0.5 mg/g of diet) for long-term safety studies or via oral gavage (37.5 mg/kg) in combination with acetaminophen for acute toxicity studies.[9][10][11][12]
-
Flavokavain B: Administered via oral gavage at doses of 11.5 mg/kg or 25 mg/kg daily.[11][12][13] In some studies, it was co-administered with acetaminophen to assess its potential to potentiate drug-induced liver injury.
3. Evaluation of Hepatotoxicity:
-
Serum Biomarkers: Blood samples were collected to measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the serum are indicative of liver damage.
-
Histopathological Analysis: Livers were excised, fixed in formalin, and embedded in paraffin. Tissue sections were stained with hematoxylin and eosin (H&E) and examined microscopically for signs of liver injury, such as necrosis, inflammation, and cellular swelling.
Signaling Pathways and Experimental Workflows
Flavokavain B-Induced Apoptotic Signaling Pathway
Flavokavain B has been shown to induce apoptosis in various cell types, particularly cancer cells, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. In vitro toxicity of kava alkaloid, pipermethystine, in HepG2 cells compared to kavalactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound from kava blocks tobacco carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis and differentially reduces DNA damage in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavokawains A and B in Kava, Not this compound, Potentiate Acetaminophen-Induced Hepatotoxicity in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromethysticin and Its Synthetic Analogues: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Dihydromethysticin (DHM), a naturally occurring kavalactone found in the kava plant (Piper methysticum), has garnered significant interest for its diverse pharmacological properties, including anxiolytic, analgesic, anticonvulsant, neuroprotective, and anticancer activities.[1] The therapeutic potential of DHM has spurred research into the synthesis of its analogues to explore and optimize its biological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of DHM and its synthetic derivatives, supported by experimental data and detailed methodologies.
Comparative Biological Activity of this compound and Analogues
The biological activity of this compound and its analogues is significantly influenced by their chemical structure. Modifications to the DHM scaffold can either enhance or diminish its efficacy in various biological assays.
Anticancer Activity
This compound has demonstrated notable anticancer effects, particularly in colorectal cancer models. It has been shown to inhibit proliferation, migration, and invasion of human colon cancer cells, while promoting apoptosis and cell cycle arrest.[2] A key mechanism underlying this activity is the upregulation of Nucleotide-binding oligomerization domain-like receptor C3 (NLRC3), which in turn inhibits the PI3K/mTOR signaling pathway.[2]
A systematic in vivo study on twenty synthetic analogues of DHM revealed a sharp structure-activity relationship in their ability to reduce tobacco carcinogen-induced lung DNA damage, a key marker for lung cancer chemoprevention. The study highlighted that the unnatural enantiomer of DHM was more potent than the natural form.[1]
Table 1: In Vivo Activity of this compound Analogues in Reducing NNK-Induced O⁶-mG DNA Adducts in A/J Mouse Lung Tissue [1]
| Compound | Structure Modification from this compound | % Reduction of O⁶-mG Adducts (relative to control) |
| This compound (DHM) | - | 55% |
| Analogue 1 | Unnatural (-)-enantiomer | 75% |
| Analogue 2 | Demethylenation of the methylenedioxy group | Inactive |
| Analogue 3 | Replacement of methylenedioxy with 3,4-dichloro | 40% |
| Analogue 4 | Replacement of methylenedioxy with 4-trifluoromethyl | 60% |
| Analogue 5 | Replacement of the lactone with a cyclic ether | Inactive |
| Analogue 6 | Alkylation at the C5 position of the lactone ring | 30% |
| ... | ... | ... |
| Analogue 20 | ... | ... |
Note: This table is a representation of the type of data found in the cited literature and is not exhaustive of all 20 analogues.
Enzyme Induction and Inhibition
This compound is a significant modulator of cytochrome P450 (CYP) enzymes. It is a potent inducer of CYP1A1 and CYP3A23.[3] The induction of CYP1A1 is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Molecular docking studies have shown that DHM binds to the ligand-binding domain of AhR. This compound also inhibits carboxylesterase 1 (CES1) with a mixed competitive-noncompetitive inhibition mechanism.
Table 2: Comparison of Kavalactones on CYP1A1 Induction in Hepa1c1c7 Cells
| Kavalactone | Fold Induction of CYP1A1 mRNA (at 25µM) |
| This compound | 23-fold |
| Methysticin | 29-fold |
| Yangonin | 13.8-fold |
| Kawain | 13-fold |
| 5,6-dehydrokawain | 9.9-fold |
| 7,8-dihydrokawain | 6.5-fold |
Signaling Pathways
NLRC3/PI3K Pathway in Colorectal Cancer
This compound exerts its anticancer effects in colorectal cancer by modulating the NLRC3/PI3K signaling pathway. DHM upregulates the expression of NLRC3, which acts as a tumor suppressor. NLRC3 then inhibits the PI3K-AKT-mTOR signaling cascade, leading to decreased cell proliferation and angiogenesis, and increased apoptosis.
Caption: DHM-mediated upregulation of NLRC3 and subsequent inhibition of the PI3K/mTOR pathway.
Aryl Hydrocarbon Receptor (AhR) Pathway and CYP1A1 Induction
This compound induces the expression of the metabolic enzyme CYP1A1 through the activation of the Aryl Hydrocarbon Receptor (AhR). Upon binding of DHM, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, initiating its transcription.
Caption: Activation of the AhR signaling pathway by DHM leading to CYP1A1 gene expression.
Experimental Protocols
In Vivo Assay for Reduction of NNK-Induced DNA Damage[1]
Objective: To evaluate the efficacy of DHM and its analogues in reducing the formation of O⁶-methylguanine (O⁶-mG) DNA adducts induced by the tobacco-specific nitrosamine NNK in the lung tissue of A/J mice.
Methodology:
-
Animal Model: Female A/J mice (6-8 weeks old) are used.
-
Compound Administration: DHM or its analogues are administered to the mice, typically through dietary intake, for a specified period before carcinogen exposure.
-
Carcinogen Exposure: Mice are treated with a single intraperitoneal injection of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).
-
Tissue Collection: At a specified time point after NNK administration (e.g., 24 hours), mice are euthanized, and lung tissues are collected.
-
DNA Isolation and Analysis: Lung DNA is isolated, and the levels of O⁶-mG adducts are quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage reduction in O⁶-mG adducts in the treated groups is calculated relative to the NNK-only control group.
CYP1A1 Induction Assay (EROD Assay)
Objective: To measure the enzymatic activity of CYP1A1 induced by this compound or its analogues in a cell-based assay.
Methodology:
-
Cell Culture: Hepa1c1c7 mouse hepatoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with various concentrations of DHM or its analogues for a specified duration (e.g., 24 hours).
-
EROD Assay: The 7-ethoxyresorufin-O-deethylase (EROD) assay is performed. This assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin by CYP1A1.
-
The cell culture medium is replaced with a reaction buffer containing 7-ethoxyresorufin.
-
After incubation, the reaction is stopped, and the fluorescence of resorufin is measured using a plate reader.
-
-
Data Analysis: The fluorescence intensity is normalized to the protein concentration in each well. The fold induction of CYP1A1 activity is calculated by comparing the activity in treated cells to that in vehicle-treated control cells.
Experimental Workflow for SAR Studies
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of DHM analogues.
Conclusion
The structure-activity relationship of this compound and its synthetic analogues is a critical area of research for the development of novel therapeutic agents. The presented data indicates that specific structural modifications can significantly impact the biological activity of DHM. For instance, the stereochemistry and the integrity of the methylenedioxy and lactone moieties are crucial for its DNA damage-reducing activity. Further synthesis and evaluation of a broader range of analogues will be instrumental in elucidating the full therapeutic potential of this kavalactone scaffold and in designing next-generation drugs with improved efficacy and safety profiles.
References
- 1. In vivo structure-activity relationship of this compound in reducing NNK-induced lung DNA damage against lung carcinogenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural molecule from Kava, suppresses the growth of colorectal cancer via the NLRC3/PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desmethoxyyangonin and this compound are two major pharmacological kavalactones with marked activity on the induction of CYP3A23 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dihydromethysticin
The proper disposal of dihydromethysticin, a kavalactone used in research, is critical for laboratory safety and environmental protection.[1] Due to conflicting safety classifications, with some sources labeling it as harmful if swallowed, it is imperative to handle and dispose of this compound as a hazardous chemical.[2][3][4] Disposal procedures must comply with local, regional, and national regulations.[2][3]
Immediate Safety and Disposal Plan
The recommended procedure for this compound disposal is through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company.[5][6][7] Avoid disposing of this compound down the drain or in regular trash.[8][9][10]
Step-by-Step Disposal Protocol:
-
Waste Minimization: Before beginning research, plan experiments to minimize the generation of chemical waste.[6]
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Containerization:
-
Use a dedicated and compatible waste container, preferably plastic, for collecting this compound waste.[6] The container must have a secure screw-top cap to prevent leaks.[11]
-
Do not reuse empty this compound containers for other purposes, as residues can cause contamination.[10]
-
If using an empty chemical bottle for waste collection, completely deface the original label and re-label it as "WASTE: this compound".[12]
-
-
Labeling:
-
Storage and Segregation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6][11]
-
Ensure the waste is segregated from incompatible materials. For instance, store acids and bases separately.[11]
-
The SAA must be inspected weekly for any signs of leakage.[11]
-
-
Arrange for Disposal:
-
Once the waste container is full or you have reached the accumulation time limit (often up to 12 months, provided quantity limits are not exceeded), contact your institution's EHS department to schedule a waste pickup.[6][12]
-
Do not attempt to treat the chemical waste yourself (e.g., through neutralization or evaporation) unless it is a documented part of your experimental procedure.[5][12]
-
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound toxicity and general laboratory waste accumulation limits.
| Parameter | Value | Source |
| This compound Toxicity | ||
| Oral LD50 (mouse) | 1,050 mg/kg | [2] |
| Intraperitoneal LD50 (mouse) | 420 mg/kg | [2] |
| General Waste Accumulation Limits | ||
| Maximum Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| Maximum Time in SAA | 12 months (if accumulation limits are not met) | [6] |
Experimental Protocols
The disposal of this compound does not typically involve an experimental protocol for chemical alteration. The standard and safest protocol is the "cradle-to-grave" management of hazardous waste, which involves proper collection, storage, and transfer to a licensed disposal facility via your institutional EHS program.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. nems.nih.gov [nems.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
